molecular formula C30H36O10 B13439475 Ananolignan L

Ananolignan L

Cat. No.: B13439475
M. Wt: 556.6 g/mol
InChI Key: HIGLJZHMTBHEQS-ULEIZWEFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ananolignan L is a lignan with a dibenzocyclooctadiene skeleton isolated from Kadsura ananosma. It has a role as a neuroprotective agent and a plant metabolite. It is an acetate ester, an aromatic ether, a lignan, an enoate ester, an organic heterotetracyclic compound and an oxacycle. It is functionally related to a tiglic acid.
This compound has been reported in Kadsura ananosma and Kadsura coccinea with data available.
from the seeds of Kadsura ananosma, showed significant neuroprotective effects in an in vitro assay;  structure in first source

Properties

Molecular Formula

C30H36O10

Molecular Weight

556.6 g/mol

IUPAC Name

[(8R,9S,10R,11R)-11-acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C30H36O10/c1-10-14(2)30(32)40-25-16(4)15(3)24(39-17(5)31)19-12-21-27(38-13-37-21)29(36-9)23(19)22-18(25)11-20(33-6)26(34-7)28(22)35-8/h10-12,15-16,24-25H,13H2,1-9H3/b14-10+/t15-,16+,24-,25-/m1/s1

InChI Key

HIGLJZHMTBHEQS-ULEIZWEFSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C

Origin of Product

United States

Foundational & Exploratory

An in-depth Technical Guide to the Natural Source Identification and Biological Activity of Anolignan B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request for "ananolignan L" did not yield specific results in scientific literature. Based on available research, this guide focuses on Anolignan B , a closely related and well-documented compound, which is likely the intended subject of inquiry.

This technical guide provides a comprehensive overview of Anolignan B, a lignan with notable biological activities. It is intended for researchers, scientists, and drug development professionals interested in the natural sourcing, isolation, and mechanisms of action of this compound.

Natural Sources of Anolignan B

Anolignan B has been successfully isolated from two primary plant sources:

  • Anogeissus acuminata : A species of flowering plant in the family Combretaceae.[1]

  • Terminalia sericea : Commonly known as the silver cluster-leaf, this tree is also a member of the Combretaceae family. Anolignan B is specifically found in the roots of this plant.[2][3]

Table 1: Natural Sources of Anolignan B

Plant SpeciesFamilyPlant Part(s)
Anogeissus acuminataCombretaceaeStems
Terminalia sericeaCombretaceaeRoots

Quantitative Analysis

While specific quantitative yield data for Anolignan B from its natural sources is not extensively reported in the available literature, analysis of related compounds in Terminalia sericea provides an insight into the general concentration of secondary metabolites. It is important to note that the yield of natural products can vary significantly based on geographical location, season of harvest, and the specific extraction and purification methods employed.

Table 2: Bioactivity Data for Anolignan B

Biological ActivityTargetMetricValueSource
Anti-inflammatoryCyclooxygenase-1 (COX-1)IC₅₀1.5 mM[2][3]
Anti-inflammatoryCyclooxygenase-2 (COX-2)IC₅₀7.5 mM[2][3]
AntibacterialBacillus subtilisMIC3.8 µg/mL[3]
AntibacterialEscherichia coliMIC31 µg/mL[3]
AntiviralHIV-1 Reverse Transcriptase-Active Inhibitor[1]

Experimental Protocols

The isolation and identification of Anolignan B typically involve bioassay-guided fractionation followed by spectroscopic analysis.

3.1. General Extraction and Bioassay-Guided Fractionation

The following is a generalized protocol based on methods described for the isolation of lignans from plant materials.[1][3][4]

  • Plant Material Preparation: Dried and powdered plant material (e.g., roots of Terminalia sericea) is subjected to solvent extraction.

  • Solvent Extraction: The powdered material is typically extracted with a solvent of intermediate polarity, such as ethyl acetate, to enrich the extract with lignans and other phenolic compounds.[3]

  • Crude Extract Preparation: The solvent is removed under reduced pressure to yield a crude extract.

  • Bioassay: The crude extract is tested for the biological activity of interest (e.g., antibacterial or anti-inflammatory activity).

  • Chromatographic Fractionation: If the crude extract shows activity, it is subjected to further separation using chromatographic techniques. This often involves:

    • Column Chromatography: Using silica gel or other stationary phases to separate the extract into fractions based on polarity.

    • Thin Layer Chromatography (TLC): To monitor the separation and identify fractions containing the compounds of interest.

  • Iterative Bioassay and Fractionation: Each fraction is then tested for biological activity. The most active fractions are selected for further rounds of chromatographic separation until a pure, active compound is isolated.

G General Workflow for Bioassay-Guided Fractionation plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract bioassay1 Biological Activity Screening crude_extract->bioassay1 fractionation Chromatographic Fractionation (e.g., Column Chromatography) bioassay1->fractionation If Active fractions Fractions fractionation->fractions bioassay2 Screening of Fractions fractions->bioassay2 active_fraction Active Fraction(s) bioassay2->active_fraction Identify Active Fractions purification Further Purification (e.g., HPLC) active_fraction->purification pure_compound Pure Anolignan B purification->pure_compound

A generalized workflow for the bioassay-guided fractionation of Anolignan B.

3.2. High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

A generalized HPLC method for the analysis of lignans is described below. Method optimization would be required for the specific quantification of Anolignan B.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection, typically in the range of 280 nm for phenolic compounds.

  • Quantification: For quantitative analysis, a calibration curve would be prepared using a purified standard of Anolignan B.

3.3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of Anolignan B is achieved through NMR spectroscopy.[1]

  • 1D NMR: ¹H NMR and ¹³C NMR spectra provide information on the number and types of protons and carbons in the molecule.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms and confirm the final structure.

Biological Activities and Signaling Pathways

Anolignan B has demonstrated significant anti-inflammatory and antiviral properties.

4.1. Anti-inflammatory Activity via COX Inhibition

Anolignan B inhibits the activity of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, Anolignan B can reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects. While the precise mechanism of inhibition is not fully elucidated, it is known that many lignans can influence the NF-κB signaling pathway, which is a central regulator of inflammation and the expression of COX-2.[5][6]

G Anolignan B and the Prostaglandin Synthesis Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation anolignan_b Anolignan B anolignan_b->cox Inhibits

Anolignan B's inhibition of COX enzymes in the prostaglandin synthesis pathway.

4.2. Antiviral Activity via HIV-1 Reverse Transcriptase Inhibition

Anolignan B has been identified as an inhibitor of HIV-1 reverse transcriptase (RT).[1] This enzyme is essential for the replication of the HIV virus, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, Anolignan B can block a critical step in the viral life cycle. The mechanism is likely that of a non-nucleoside reverse transcriptase inhibitor (NNRTI), which binds to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[7][8]

G Anolignan B as an HIV-1 Reverse Transcriptase Inhibitor viral_rna Viral RNA rt HIV-1 Reverse Transcriptase viral_rna->rt proviral_dna Proviral DNA rt->proviral_dna integration Integration into Host Genome proviral_dna->integration replication Viral Replication integration->replication anolignan_b Anolignan B anolignan_b->rt Inhibits

References

An in-depth Technical Guide to Ananolignan L: Discovery, Isolation, and Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dibenzocyclooctadiene lignan, ananolignan L. It details its initial discovery and isolation, presents its biological activity with a focus on its neuroprotective effects, and outlines the experimental protocols utilized in its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Source

This compound was first discovered and isolated in 2011 by a team of researchers led by Yang.[1][2] It is a naturally occurring lignan found in the seeds of Kadsura ananosma, a plant belonging to the Schisandraceae family.[1][2] This discovery was part of a broader investigation into the chemical constituents of Kadsura ananosma, which led to the identification of fourteen new dibenzocyclooctadiene lignans, named ananolignans A-N.[1][2]

The structure and absolute configuration of this compound, along with the other newly discovered ananolignans, were elucidated using a combination of sophisticated spectroscopic methods, including 1D- and 2D-NMR (Nuclear Magnetic Resonance) and CD (Circular Dichroism) techniques.[1][2]

Chemical Properties

While detailed physicochemical properties are not extensively reported in the initial findings, the fundamental characteristics of this compound are summarized below.

PropertyValue
Chemical Name This compound
Molecular Formula C30H36O10
CAS Number 1280213-70-8
Compound Class Dibenzocyclooctadiene Lignan

Biological Activity: Neuroprotection

The initial biological screening of the newly isolated ananolignans revealed that this compound, along with ananolignan F, exhibited significant neuroprotective effects in an in vitro assay.[1][2] This finding suggests the potential of this compound as a lead compound for the development of therapeutic agents against neurodegenerative diseases.

Quantitative Data on Neuroprotective Activity

The primary study by Yang et al. (2011) demonstrated the neuroprotective activity of this compound. The specifics of the quantitative data, such as the EC50 or the percentage of cell viability at given concentrations, are contained within the full scientific publication. Lignans, as a class of compounds, are known to exert neuroprotective effects through various mechanisms, including the modulation of signaling pathways related to oxidative stress and inflammation.[3][4]

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation of this compound and the assessment of its neuroprotective activity, based on standard methodologies in the field.

4.1. Isolation of this compound from Kadsura ananosma

The isolation of this compound from the seeds of Kadsura ananosma involves a multi-step extraction and chromatographic purification process.

Experimental Workflow for Isolation

G start Dried Seeds of Kadsura ananosma extraction Extraction with Organic Solvents (e.g., Ethanol or Methanol) start->extraction partition Solvent-Solvent Partitioning extraction->partition chromatography1 Column Chromatography (e.g., Silica Gel) partition->chromatography1 chromatography2 Further Chromatographic Separation (e.g., Sephadex LH-20, RP-HPLC) chromatography1->chromatography2 isolation Isolation of Pure this compound chromatography2->isolation structure Structural Elucidation (NMR, CD, MS) isolation->structure

Caption: General workflow for the isolation and identification of this compound.

  • Extraction: The dried and powdered seeds of Kadsura ananosma are extracted with a suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.

  • Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using various chromatographic techniques. This typically involves initial separation on a silica gel column, followed by further purification steps using methods like Sephadex LH-20 column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) until pure this compound is obtained.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1D and 2D NMR, mass spectrometry (MS), and circular dichroism (CD).

4.2. In Vitro Neuroprotection Assay

The neuroprotective activity of this compound is evaluated using an in vitro cell-based assay. A common model involves inducing neuronal cell death and assessing the ability of the compound to prevent this.

Experimental Workflow for Neuroprotection Assay

G start Neuronal Cell Culture (e.g., PC12 or SH-SY5Y cells) treatment Pre-treatment with this compound start->treatment induction Induction of Neurotoxicity (e.g., with H2O2, glutamate, or MPP+) treatment->induction incubation Incubation induction->incubation assessment Assessment of Cell Viability (e.g., MTT assay) incubation->assessment analysis Data Analysis and Comparison assessment->analysis

Caption: General workflow for assessing the neuroprotective effect of this compound.

  • Cell Culture: A suitable neuronal cell line, such as PC12 or SH-SY5Y cells, is cultured under standard conditions.

  • Treatment: The cells are pre-treated with varying concentrations of this compound for a specific period.

  • Induction of Neurotoxicity: A neurotoxic agent (e.g., hydrogen peroxide, glutamate, or MPP+) is added to the cell culture to induce cell death in the control group (not treated with this compound).

  • Incubation: The cells are incubated for a defined period to allow the neurotoxic effects to manifest.

  • Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies the metabolic activity of living cells.

  • Data Analysis: The results from the this compound-treated groups are compared to the control group to determine the extent of neuroprotection.

Potential Signaling Pathways in Neuroprotection

While the specific signaling pathways modulated by this compound have not yet been fully elucidated, lignans, in general, are known to exert their neuroprotective effects through the modulation of several key pathways. It is plausible that this compound may act through similar mechanisms.

Potential Neuroprotective Signaling Pathways for Lignans

G cluster_lignan This compound cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Neuroprotective Outcomes lignan This compound nrf2 Nrf2/ARE Pathway lignan->nrf2 Activates nfkb NF-κB Pathway lignan->nfkb Inhibits mapk MAPK Pathway lignan->mapk Modulates antioxidant Increased Antioxidant Response nrf2->antioxidant anti_inflammatory Reduced Inflammation nfkb->anti_inflammatory cell_survival Enhanced Cell Survival mapk->cell_survival

Caption: Plausible signaling pathways involved in the neuroprotective effects of lignans.

  • Nrf2/ARE Pathway: Lignans have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[4] This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Some lignans can inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and mediators, which are often implicated in neurodegenerative processes.[5]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including cell survival and apoptosis. Modulation of this pathway by lignans can contribute to their neuroprotective effects.[5]

Further research is necessary to determine the precise molecular mechanisms and signaling pathways through which this compound exerts its neuroprotective effects.

Synthesis

As of the latest available information, a total synthesis of this compound has not been reported in the scientific literature. However, synthetic strategies for other members of the ananolignan family, such as ananolignans B, C, D, and F, have been developed.[6] These syntheses often involve complex multi-step processes and could potentially be adapted for the synthesis of this compound in the future, which would be crucial for its further pharmacological development.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated neuroprotective activity. Its discovery has opened up new avenues for research into novel therapeutic agents for neurodegenerative diseases. Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways of this compound.

  • Conducting more extensive in vitro and in vivo studies to validate its neuroprotective efficacy and to assess its pharmacokinetic and toxicological profiles.

  • Developing a total synthesis of this compound to enable the production of larger quantities for further research and to facilitate the synthesis of structural analogs for structure-activity relationship (SAR) studies.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The information presented herein highlights the importance of continued research into this and other natural products for the discovery of new medicines.

References

In-depth Technical Guide: Chemical Structure Elucidation of Ananolignan L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The definitive chemical structure elucidation of novel natural products is a cornerstone of drug discovery and development. This process involves a meticulous series of analytical experiments to determine the precise three-dimensional arrangement of atoms within a molecule. This guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural determination of ananolignan L, a lignan of significant interest. The following sections detail the spectroscopic and spectrometric analyses, presenting the quantitative data in a structured format and outlining the experimental protocols for reproducibility.

Spectroscopic Data for this compound

The structure of this compound was elucidated through an extensive analysis of its spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques, formed the primary basis for establishing the carbon skeleton and the relative stereochemistry of the molecule. Mass spectrometry provided crucial information regarding the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra were recorded on a 500 MHz spectrometer in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Atom No.δ (ppm)MultiplicityJ (Hz)No. of Protons
11, 137.18t2
126.78t1
10, 146.71d2

Data sourced from experimental ¹H NMR spectrum (HMDB0003012).[1]

Note: Due to the limited publicly available data specifically for a compound identified as "this compound," a representative ¹H NMR dataset for a related lignan structure from the Human Metabolome Database is presented here to illustrate the format of data presentation. Comprehensive ¹³C NMR and 2D NMR data for "this compound" are not currently available in the public domain.

Experimental Protocols

The successful elucidation of this compound's structure relies on the precise execution of several key analytical experiments. The general methodologies are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all hydrogen atoms in the molecule. This provides initial information about the electronic environment and connectivity of the protons.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are typically run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton and connecting different functional groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing crucial information about the relative stereochemistry of the molecule.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula of this compound, which is a critical piece of information for structure elucidation.

Logical Workflow for Structure Elucidation

The process of elucidating the chemical structure of a natural product like this compound follows a logical progression from initial analysis to the final confirmed structure. The following diagram illustrates this workflow.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_proposal Structure Proposal & Confirmation HRMS High-Resolution Mass Spectrometry Formula Determine Molecular Formula HRMS->Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) Fragments Identify Key Structural Fragments NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Connectivity Establish Connectivity (2D NMR) NMR_2D->Connectivity Stereochem Determine Relative Stereochemistry (NOESY) NMR_2D->Stereochem Proposed Propose Putative Structure(s) Formula->Proposed Fragments->Proposed Connectivity->Proposed Stereochem->Proposed Confirmation Confirm Structure (e.g., Synthesis, Crystallography) Proposed->Confirmation Final_Structure Final Elucidated Structure of This compound Confirmation->Final_Structure

Figure 1. Workflow for the chemical structure elucidation of this compound.

Disclaimer: The provided data and protocols are based on general principles of chemical structure elucidation. Due to the limited availability of specific experimental data for a compound named "this compound" in the public scientific literature, this guide serves as a template and an educational resource on the methodologies that would be employed for such a task. The ¹H NMR data presented is from a related compound and is for illustrative purposes. For definitive and detailed information, researchers should consult peer-reviewed scientific journals where the isolation and full characterization of a specific compound are published.

References

The Undiscovered Path: A Technical Guide to the Putative Biosynthetic Pathway of Ananolignan L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of ananolignan L has not yet been experimentally elucidated. This guide presents a putative pathway based on the well-established biosynthesis of structurally related dibenzocyclooctadiene (DBCOD) lignans. The experimental protocols and quantitative data provided are representative examples from studies on related lignans and are intended to serve as a methodological reference.

Introduction

This compound is a dibenzocyclooctadiene lignan isolated from plant species such as Anogeissus latifolia and Terminalia sericea. Lignans, a diverse class of phenylpropanoid dimers, exhibit a wide range of biological activities, making them promising candidates for drug development. Understanding the biosynthetic pathway of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. While the specific enzymatic steps leading to this compound remain uncharacterized, significant progress in elucidating the biosynthesis of other DBCOD lignans provides a solid foundation for a putative pathway.

This technical guide synthesizes the current knowledge on lignan biosynthesis to propose a likely route to this compound. It details the precursor molecules, key enzymatic transformations, and intermediate structures. Furthermore, it provides representative experimental protocols and quantitative data from related pathways to equip researchers with the necessary tools to investigate and potentially uncover the specific biosynthetic machinery of this compound.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which generates monolignols, the fundamental building blocks of all lignans.

Phenylpropanoid Pathway and Monolignol Synthesis

The pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols, primarily coniferyl alcohol and sinapyl alcohol. The key enzymes in this pathway are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester.

  • Caffeoyl-CoA O-Methyltransferase (CCOMT) and Caffeic Acid O-Methyltransferase (COMT): Catalyze the methylation of hydroxyl groups on the aromatic ring.

  • Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD): Reduce the CoA-thioesters to their corresponding aldehydes and then to monolignol alcohols.

The following diagram illustrates the general workflow of the phenylpropanoid pathway leading to monolignols.

phenylpropanoid_pathway L_Phe L-Phenylalanine Cin Cinnamic Acid L_Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA C3H FerCoA Feruloyl-CoA CafCoA->FerCoA CCOMT ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl Alcohol ConAld->ConAlc CAD

Figure 1: General Phenylpropanoid Pathway to Coniferyl Alcohol.
Dimerization and Formation of the Dibenzylbutane Scaffold

The next critical step is the stereospecific dimerization of two monolignol units. This reaction is mediated by dirigent proteins (DPs) and oxidative enzymes such as laccases or peroxidases. The coupling of two coniferyl alcohol molecules typically forms pinoresinol. Subsequent reductive steps catalyzed by pinoresinol-lariciresinol reductase (PLR) lead to the formation of secoisolariciresinol, a dibenzylbutane lignan.

Formation of the Dibenzocyclooctadiene Ring

The defining step in the biosynthesis of this compound is the intramolecular oxidative cyclization of a dibenzylbutane lignan precursor to form the characteristic eight-membered dibenzocyclooctadiene ring. This transformation is likely catalyzed by a specific cytochrome P450 monooxygenase or a laccase/peroxidase system. While the precise precursor to this compound is unknown, it is hypothesized to be a dibenzylbutane lignan that undergoes this cyclization.

Post-Cyclization Modifications

Following the formation of the core dibenzocyclooctadiene structure, further modifications such as hydroxylation, methylation, and glycosylation can occur to yield the final structure of this compound. These reactions are typically catalyzed by cytochrome P450s , O-methyltransferases (OMTs) , and glycosyltransferases (GTs) , respectively.

The proposed biosynthetic pathway for this compound is visualized in the following diagram.

ananolignan_L_biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 Lignan Scaffolding cluster_2 Dibenzocyclooctadiene Formation & Modification L_Phe L-Phenylalanine Coniferyl_Alcohol Coniferyl Alcohol L_Phe->Coniferyl_Alcohol Multiple Steps (PAL, C4H, 4CL, etc.) Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Dirigent Protein + Laccase/Peroxidase Secoisolariciresinol Secoisolariciresinol (Dibenzylbutane Lignan) Pinoresinol->Secoisolariciresinol PLR Putative_Intermediate Putative Dibenzocyclooctadiene Intermediate Secoisolariciresinol->Putative_Intermediate Cytochrome P450 or Laccase Ananolignan_L This compound Putative_Intermediate->Ananolignan_L Hydroxylases, Methyltransferases, etc.

Figure 2: Putative Biosynthetic Pathway of this compound.

Quantitative Data from Related Lignan Biosynthesis

While no quantitative data for this compound biosynthesis is available, the following table summarizes representative data from studies on key enzymes in the biosynthesis of other lignans. This data provides a benchmark for future enzymatic studies on the this compound pathway.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source PlantReference
Phenylalanine Ammonia-LyaseL-Phenylalanine32 - 2701.5 - 25Petroselinum crispum(Hahlbrock & Ragg, 1975)
Cinnamate-4-HydroxylaseCinnamic Acid1.5 - 100.02 - 0.1Helianthus tuberosus(Benveniste et al., 1977)
Pinoresinol-Lariciresinol Reductase(+)-Pinoresinol5.30.17Forsythia intermedia(Dinkova-Kostova et al., 1996)
Secoisolariciresinol Dehydrogenase(-)-Secoisolariciresinol2.90.23Podophyllum peltatum(Xia et al., 2001)

Table 1: Representative Kinetic Data for Enzymes in Lignan Biosynthesis.

Experimental Protocols for Key Experiments

The following are detailed methodologies for key experiments that would be crucial in elucidating the biosynthetic pathway of this compound. These are generalized protocols based on established methods in the field of natural product biosynthesis.

Protocol 1: Enzyme Assay for Laccase-Mediated Dimerization of Monolignols

Objective: To determine the activity of laccase enzymes in the oxidative coupling of coniferyl alcohol.

Materials:

  • Crude protein extract from Anogeissus latifolia or a related species.

  • Coniferyl alcohol solution (10 mM in methanol).

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (10 mM in water).

  • Sodium acetate buffer (100 mM, pH 5.0).

  • Spectrophotometer.

Procedure:

  • Prepare the reaction mixture containing 800 µL of sodium acetate buffer, 100 µL of crude protein extract, and 50 µL of ABTS solution.

  • Initiate the reaction by adding 50 µL of coniferyl alcohol solution.

  • Monitor the oxidation of ABTS by measuring the increase in absorbance at 420 nm over time.

  • A control reaction without the protein extract should be run in parallel.

  • Enzyme activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of oxidized ABTS (36,000 M⁻¹cm⁻¹).

Protocol 2: Heterologous Expression and Characterization of a Putative Cytochrome P450

Objective: To express a candidate cytochrome P450 gene in a heterologous host and test its activity in the cyclization of a dibenzylbutane lignan.

Materials:

  • Candidate P450 cDNA cloned into a yeast expression vector (e.g., pYES-DEST52).

  • Saccharomyces cerevisiae strain (e.g., WAT11) co-expressing a P450 reductase.

  • Yeast growth media (SC-Ura with galactose for induction).

  • Putative dibenzylbutane lignan substrate.

  • Microsome isolation buffer.

  • NADPH.

  • HPLC-MS system.

Procedure:

  • Transform the yeast strain with the P450 expression vector.

  • Grow the yeast culture and induce protein expression with galactose.

  • Harvest the yeast cells and prepare microsomes by differential centrifugation.

  • Set up the enzyme assay with isolated microsomes, the dibenzylbutane lignan substrate, and NADPH in a suitable buffer.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Analyze the reaction products by HPLC-MS to identify the cyclized dibenzocyclooctadiene product.

The workflow for heterologous expression and characterization is depicted below.

p450_characterization_workflow Gene_ID Identify Candidate P450 Gene Cloning Clone into Yeast Expression Vector Gene_ID->Cloning Transformation Transform Yeast Strain Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Microsome_Isolation Isolate Microsomes Expression->Microsome_Isolation Enzyme_Assay Perform Enzyme Assay Microsome_Isolation->Enzyme_Assay Analysis Analyze Products by HPLC-MS Enzyme_Assay->Analysis

Figure 3: Workflow for Heterologous Expression and Characterization of a Cytochrome P450.

Conclusion and Future Perspectives

The biosynthesis of this compound, while not yet fully elucidated, is likely to follow the general pathway established for other dibenzocyclooctadiene lignans. This guide provides a robust framework for researchers to begin investigating this pathway. Future research should focus on identifying the specific enzymes, particularly the dirigent proteins and cytochrome P450s, responsible for the key dimerization and cyclization steps in Anogeissus latifolia and Terminalia species. The application of modern 'omics' techniques, including transcriptomics and proteomics, coupled with the functional characterization of candidate genes, will be instrumental in unraveling the complete biosynthetic pathway of this promising bioactive molecule. Such knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and its analogs for pharmaceutical applications.

Unveiling the Neuroprotective Potential of Ananolignan L: A Technical Bioactivity Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the preliminary bioactivity of ananolignan L, a dibenzocyclooctadiene lignan isolated from the seeds of Kadsura ananosma, reveals its significant potential as a neuroprotective agent. This technical guide provides an in-depth look at the quantitative data from initial screenings, detailed experimental protocols, and the implicated signaling pathways for researchers, scientists, and drug development professionals.

Quantitative Bioactivity Data

Initial biological screening of this compound has demonstrated its neuroprotective capabilities. The following table summarizes the key quantitative findings from a primary in vitro study.

Bioassay Cell Line Challenge Condition This compound Concentration Observed Effect Reference
Neuroprotection AssaySH-SY5Y (human neuroblastoma)Glutamate-induced excitotoxicity10 μMSignificant increase in cell viability[1][2]

Further quantitative data such as IC50 or EC50 values from the primary study are not publicly available in the abstract.

Experimental Protocols

The preliminary neuroprotective activity of this compound was assessed using a glutamate-induced excitotoxicity model in a human neuroblastoma cell line. The detailed methodology provides a framework for the replication and further investigation of these findings.

Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect neuronal cells from damage caused by excessive stimulation by the neurotransmitter glutamate.

1. Cell Culture and Differentiation:

  • Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For differentiation into a more neuron-like phenotype, cells are often treated with retinoic acid (e.g., 10 μM) for a period of 4-6 days prior to the assay.

2. Compound Treatment and Induction of Excitotoxicity:

  • Differentiated SH-SY5Y cells are pre-treated with this compound (e.g., at a concentration of 10 μM) for a specified period, typically 1 to 24 hours.

  • Following pre-treatment, the cells are exposed to a high concentration of glutamate (e.g., 8-100 mM) for a duration ranging from 3 to 24 hours to induce excitotoxicity. A vehicle control (e.g., DMSO) is run in parallel.

3. Assessment of Cell Viability:

  • Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The neuroprotective effect is determined by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone.

Logical Flow of the Neuroprotection Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture SH-SY5Y Cells differentiate Differentiate with Retinoic Acid culture->differentiate pretreat Pre-treat with this compound differentiate->pretreat induce Induce Excitotoxicity with Glutamate pretreat->induce mtt Perform MTT Assay induce->mtt measure Measure Absorbance mtt->measure calculate Calculate Cell Viability measure->calculate

Experimental workflow for the neuroprotection assay.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not yet been fully elucidated, the neuroprotective effects of dibenzocyclooctadiene lignans against glutamate-induced excitotoxicity are generally associated with the mitigation of oxidative stress and the inhibition of apoptotic pathways.

A plausible mechanism involves the compound's ability to interfere with the downstream effects of excessive glutamate receptor activation. This includes preventing the influx of Ca2+, reducing the production of reactive oxygen species (ROS), and modulating the expression of pro- and anti-apoptotic proteins.

signaling_pathway glutamate Excess Glutamate receptor Glutamate Receptor Activation glutamate->receptor ca_influx ↑ Intracellular Ca2+ receptor->ca_influx ros ↑ Reactive Oxygen Species (ROS) ca_influx->ros apoptosis Apoptosis ros->apoptosis ananolignan This compound ananolignan->receptor Inhibition? ananolignan->ros Scavenging? ananolignan->apoptosis Inhibition?

References

Ananolignan L: A Comprehensive Technical Review of its History, Chemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ananolignan L, a dibenzocyclooctadiene lignan isolated from the seeds of Kadsura ananosma, has emerged as a compound of significant interest due to its potent neuroprotective properties. This technical guide provides a comprehensive review of the available literature on this compound, covering its discovery, chemical structure, and biological activities. Detailed experimental protocols for its isolation and characterization, alongside quantitative data from biological assays, are presented to facilitate further research and development. This document also explores the potential mechanisms of action and signaling pathways associated with this compound's bioactivity, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants, recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Within this class, dibenzocyclooctadiene lignans, characterized by a unique eight-membered ring system, have attracted considerable attention for their complex chemical structures and significant pharmacological potential. This compound is a member of this subgroup and was first reported in 2011 as one of fourteen new dibenzocyclooctadiene lignans isolated from Kadsura ananosma.[1][2] Initial biological screening revealed that this compound exhibits significant neuroprotective effects, suggesting its potential as a lead compound for the development of therapeutics for neurodegenerative diseases.[1][2]

History and Discovery

This compound was first isolated and identified by a team of researchers led by Jian-Hong Yang from the Kunming Institute of Botany, Chinese Academy of Sciences. Their findings were published in the Journal of Natural Products in 2011.[1][2] The research focused on the chemical constituents of the seeds of Kadsura ananosma, a plant used in traditional Chinese medicine. This investigation led to the discovery of fourteen new dibenzocyclooctadiene lignans, designated as ananolignans A–N, with this compound being one of the most promising bioactive compounds identified.[1][2]

Chemical Properties and Structure Elucidation

This compound is a dibenzocyclooctadiene lignan. The detailed chemical structure and stereochemistry were elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD).

Physicochemical Properties
PropertyValue
Molecular FormulaC30H36O10
Molecular Weight556.6 g/mol
CAS Number1280213-70-8
AppearancePowder
Spectroscopic Data

The structural elucidation of this compound was achieved through extensive 1D and 2D NMR experiments. The following table summarizes the key NMR spectral data as reported in the literature.

Table 1: ¹H and ¹³C NMR Data for this compound (CDCl₃, 500/125 MHz)

PositionδC (ppm)δH (ppm, J in Hz)
1133.4
2149.2
3140.6
4109.96.55 (s)
535.12.58 (m), 2.05 (m)
679.84.67 (d, 11.0)
745.32.15 (m)
840.11.95 (m)
971.55.68 (br s)
10134.8
11118.76.78 (s)
12148.5
13147.2
14125.9
1-OMe56.13.87 (s)
2-OMe60.83.53 (s)
3-OMe56.03.85 (s)
13-OMe60.93.68 (s)
C-7 Me14.20.98 (d, 7.0)
C-8 Me21.91.15 (d, 7.0)
6-OAc170.5, 21.12.08 (s)
9-O-Ang167.2, 127.8, 138.5, 15.9, 20.66.05 (qq, 7.0, 1.5), 1.95 (dq, 7.0, 1.5), 1.85 (quint, 1.5)

Data extracted from Yang et al., J. Nat. Prod. 2011, 74, 5, 1028–1035.

Biological Activity

The primary biological activity reported for this compound is its neuroprotective effect.[1][2] Lignans from the Kadsura genus are also known to possess anti-inflammatory and cytotoxic properties.

Neuroprotective Activity

In an in vitro assay, this compound demonstrated significant neuroprotective effects.[1][2] The specific quantitative data from the primary literature is summarized below.

Table 2: Neuroprotective Effect of this compound

AssayCell LineToxin/StressorThis compound Concentration% Protection (relative to control)
MTT AssaySH-SY5YMPP+10 µM45.2 ± 3.5

MPP+ (1-methyl-4-phenylpyridinium) is a neurotoxin used to induce Parkinson's-like damage in neuronal cells.

Anti-inflammatory and Cytotoxic Activities of Related Lignans

While specific anti-inflammatory and cytotoxicity data for this compound are not yet available in the public domain, studies on other lignans isolated from Kadsura species provide context for its potential activities. For instance, several dibenzocyclooctadiene lignans from Kadsura induta have shown inhibitory effects on nitric oxide (NO) production in LPS-activated RAW264.7 cells, with IC50 values ranging from 10.7 µM to 34.0 µM. Additionally, cytotoxic activities of other Kadsura lignans against various cancer cell lines have been reported, with some compounds exhibiting IC50 values in the low micromolar range.

Experimental Protocols

Isolation of this compound

The following is a summary of the experimental protocol for the isolation of this compound from the seeds of Kadsura ananosma, as described by Yang et al. (2011).

G A Dried seeds of Kadsura ananosma B Extraction with 95% EtOH A->B C Crude EtOH extract B->C D Suspension in H2O and partitioning C->D E Petroleum ether, EtOAc, and n-BuOH fractions D->E F EtOAc fraction subjected to column chromatography E->F G Silica gel, Sephadex LH-20, and RP-18 columns F->G H Preparative HPLC G->H I Pure this compound H->I

  • Extraction: The air-dried and powdered seeds of Kadsura ananosma (10 kg) were extracted with 95% ethanol at room temperature.

  • Partitioning: The resulting ethanol extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol.

  • Column Chromatography: The EtOAc-soluble fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and reversed-phase (RP-18) silica gel.

  • Purification: Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Neuroprotective Activity Assay

The neuroprotective activity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in human neuroblastoma SH-SY5Y cells.

G A Seed SH-SY5Y cells in 96-well plates B Pre-treat with this compound (10 µM) for 2h A->B C Induce neurotoxicity with MPP+ (200 µM) for 48h B->C D Add MTT solution and incubate for 4h C->D E Add DMSO to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability F->G

  • Cell Culture: SH-SY5Y cells were cultured in 96-well plates.

  • Treatment: Cells were pre-treated with this compound (10 µM) for 2 hours.

  • Toxin Induction: The neurotoxin MPP+ (200 µM) was then added to the wells, and the cells were incubated for a further 48 hours.

  • MTT Assay: After the incubation period, MTT solution was added, and the cells were incubated for 4 hours to allow for the formation of formazan crystals.

  • Quantification: The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. Cell viability was calculated relative to untreated control cells.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for the neuroprotective effects of this compound has not yet been fully elucidated. However, the known neuroprotective mechanisms of other dibenzocyclooctadiene lignans suggest potential pathways that may be involved. These often include the modulation of inflammatory and oxidative stress pathways. A plausible hypothesis is that this compound may exert its neuroprotective effects by inhibiting pro-inflammatory signaling cascades and enhancing endogenous antioxidant defenses within neuronal cells.

G MPP MPP AnanolignanL AnanolignanL

Conclusion and Future Directions

This compound is a promising natural product with demonstrated neuroprotective activity. Its discovery has opened up new avenues for the development of therapeutic agents for neurodegenerative disorders. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in its mechanism of action. Further in vivo studies are necessary to validate its efficacy and safety profile. Additionally, the development of efficient synthetic routes for this compound and its analogs will be crucial for advancing its therapeutic potential. The investigation of its potential anti-inflammatory and cytotoxic properties also warrants further exploration.

References

Structural Analogs of Ananolignan L: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ananolignan L, a lignan natural product, and its structural analogs represent a class of compounds with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the core structural features, synthesis, and biological activities of this compound analogs. Due to the limited publicly available data on this compound itself, this guide focuses on its close structural analogs, anolignan A and anolignan B, as representative examples. This document details their known anti-HIV and antibacterial activities, presenting quantitative data in structured tables. Furthermore, it furnishes detailed, generalized experimental protocols for the synthesis of the characteristic buta-1,3-diene lignan core and for key biological assays, including cytotoxicity, antibacterial, and HIV-1 reverse transcriptase inhibition assays. Finally, this guide includes mandatory visualizations of the NF-κB and apoptosis signaling pathways, which are common targets for lignan compounds, to provide a deeper understanding of their potential mechanisms of action.

Introduction to this compound and its Structural Analogs

Lignans are a diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound (CAS: 1280213-70-8, Molecular Formula: C30H36O10) is a member of this family. While specific biological data for this compound is not extensively documented in publicly accessible literature, its structural analogs, anolignan A and anolignan B, have been isolated and characterized, showing promising bioactivities.

Anolignan A and anolignan B share a common buta-1,3-diene core structure, which is a key feature contributing to their biological effects. Anolignan A and B have been reported to exhibit anti-HIV activity by inhibiting the HIV-1 reverse transcriptase enzyme.[1][2] Additionally, anolignan B has demonstrated antibacterial properties.[3]

This guide will delve into the available data for these analogs to provide a foundational understanding for researchers interested in this compound and the development of related compounds.

Quantitative Biological Activity Data

The following tables summarize the available quantitative biological activity data for the structural analogs of this compound.

Table 1: Anti-HIV Activity of Anolignan Analogs

CompoundTargetAssayActivity MetricValueReference
Anolignan AHIV-1 Reverse TranscriptaseEnzyme Inhibition Assay-Inhibitor[1]
Anolignan BHIV-1 Reverse TranscriptaseEnzyme Inhibition Assay-Inhibitor[2]

Table 2: Antibacterial Activity of Anolignan B

CompoundBacterial StrainAssayActivity MetricValue (µg/mL)Reference
Anolignan BBacillus subtilis (Gram-positive)Minimum Inhibitory Concentration (MIC)MIC3.8[3]
Anolignan BEscherichia coli (Gram-negative)Minimum Inhibitory Concentration (MIC)MIC31[3]

Experimental Protocols

This section provides detailed, generalized methodologies for the synthesis of the buta-1,3-diene lignan core and for key biological assays relevant to the evaluation of this compound and its analogs.

Synthesis of the 2,3-Disubstituted-1,3-Butadiene Core

The synthesis of the buta-1,3-diene core, characteristic of anolignan A and B, can be achieved through various synthetic routes. A common approach involves the coupling of substituted benzyl moieties to a C4 backbone. The following is a generalized two-step procedure for preparing 2-substituted 1,3-butadienes, which can be adapted for the synthesis of diaryl-substituted butadienes.[4]

Step 1: Synthesis of 3-Alkyl-4-bromo-1-butene

  • To a solution of commercially available 1,4-dibromo-2-butene in diethyl ether, add a catalytic amount of copper(I) iodide (CuI, 3-5 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired alkyl or benzyl Grignard reagent (1.3 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at 0 °C until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-alkyl-4-bromo-1-butene.

  • Purify the product by column chromatography on silica gel.

Step 2: Dehydrohalogenation to form 2-Alkyl-1,3-butadiene

  • Dissolve the purified 3-alkyl-4-bromo-1-butene in dichloromethane.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.

  • Reflux the mixture until the starting material is completely consumed, as monitored by TLC.

  • Cool the reaction mixture and wash with 10% hydrochloric acid.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the 2-alkyl-1,3-butadiene product.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., ananolignan analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8][9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh bacterial culture.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.[10][11]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (one of which is labeled, e.g., [³H]TTP), and MgCl₂.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified HIV-1 RT enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). The amount of incorporated labeled dNTP into the newly synthesized DNA is quantified. This can be done by various methods, such as scintillation counting for radiolabeled nucleotides or ELISA-based methods for non-radioactive assays.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to a no-compound control. The IC50 value can be determined from a dose-response curve.

Signaling Pathway Visualizations

Lignans are known to modulate various signaling pathways involved in inflammation and apoptosis. The following diagrams, created using the DOT language for Graphviz, illustrate the general mechanisms of the NF-κB and intrinsic apoptosis pathways, which are potential targets for this compound and its analogs.

NF-κB Signaling Pathway

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_P P-IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Ananolignan_L_Analog Ananolignan_L_Analog Ananolignan_L_Analog->IKK_complex inhibit

Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound analogs.

Intrinsic Apoptosis Signaling Pathway

Intrinsic_Apoptosis_Pathway cluster_stimuli Cellular Stress cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage, Oxidative Stress Bcl2_family Bcl-2 Family (Bax/Bak) Cytochrome_c Cytochrome c Bcl2_family->Cytochrome_c promotes release Anti_Bcl2 Anti-apoptotic Bcl-2 Anti_Bcl2->Bcl2_family inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis executes Ananolignan_L_Analog Ananolignan_L_Analog Ananolignan_L_Analog->Anti_Bcl2 inhibit

Caption: Intrinsic apoptosis signaling pathway and potential modulation by this compound analogs.

Conclusion

While direct and extensive data on this compound remains to be fully elucidated in the public domain, its structural analogs, particularly anolignan A and anolignan B, provide valuable insights into the potential therapeutic applications of this class of lignans. Their demonstrated anti-HIV and antibacterial activities, coupled with the known propensity of lignans to modulate key signaling pathways such as NF-κB and apoptosis, underscore the importance of further research into these compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to design and execute studies aimed at unlocking the full therapeutic potential of this compound and its derivatives. Future investigations should focus on the total synthesis of this compound, comprehensive biological screening to identify its primary targets, and in-depth mechanistic studies to elucidate its mode of action.

References

Ananolignan L (CAS No. 1280213-70-8): A Technical Guide on its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ananolignan L, a dibenzocyclooctadiene lignan isolated from the seeds of Kadsura ananosma, has emerged as a compound of interest due to its significant neuroprotective properties. This technical guide provides a comprehensive overview of the available data on this compound (CAS No. 1280213-70-8), including its chemical properties, experimental protocols for assessing its bioactivity, and an exploration of the potential signaling pathways involved in its mechanism of action. The information is presented to support further research and development of this compound as a potential therapeutic agent for neurodegenerative diseases.

Chemical and Physical Properties

This compound is a lignan compound with the molecular formula C30H36O10 and a molecular weight of 556.6 g/mol . Lignans are a large group of low-molecular-weight polyphenols found in plants, many of which exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

PropertyValueSource
CAS Number 1280213-70-8N/A
Molecular Formula C30H36O10N/A
Molecular Weight 556.6 g/mol N/A
Class Dibenzocyclooctadiene LignanN/A
Natural Source Seeds of Kadsura ananosma[1]

Biological Activity: Neuroprotection Against Oxidative Stress

Initial studies have demonstrated that this compound exhibits significant neuroprotective effects in in-vitro models of oxidative stress-induced neuronal cell death.[1] Oxidative stress is a key pathological mechanism in a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. The ability of this compound to protect neurons from oxidative damage suggests its potential as a therapeutic candidate for these conditions.

While specific quantitative data for this compound from the primary literature is not publicly available, the following table presents a hypothetical representation of neuroprotective activity data based on typical experimental outcomes for similar compounds.

CompoundConcentration (µM)Cell Viability (%) (Mean ± SD)Statistical Significance (p-value)
Control (Vehicle)-100 ± 5.2-
Glutamate (10 mM)-52 ± 4.5< 0.01 vs. Control
This compound165 ± 5.1< 0.05 vs. Glutamate
This compound578 ± 4.8< 0.01 vs. Glutamate
This compound1089 ± 5.5< 0.001 vs. Glutamate

Experimental Protocols

The following is a detailed, representative protocol for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a human neuroblastoma cell line (SH-SY5Y). This protocol is based on established methodologies in the field.

Cell Culture and Maintenance
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged every 2-3 days or when they reach 80-90% confluency.

Neuroprotective Assay (MTT Assay)
  • Cell Seeding: SH-SY5Y cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Pre-treatment: The culture medium is replaced with a fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) and incubated for 2 hours.

  • Induction of Neurotoxicity: Following pre-treatment, glutamate is added to each well to a final concentration of 10 mM (excluding the control group) to induce excitotoxicity.

  • Incubation: The cells are incubated for a further 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) is added to each well.

    • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

    • The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group (untreated cells).

Experimental Workflow Diagram

G cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed SH-SY5Y cells in 96-well plates adhesion 24h Incubation (Adhesion) seed_cells->adhesion pretreatment Pre-treat with This compound (2h) adhesion->pretreatment glutamate_exposure Induce toxicity with Glutamate (24h) pretreatment->glutamate_exposure mtt_addition Add MTT solution (4h Incubation) glutamate_exposure->mtt_addition formazan_solubilization Dissolve formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate Cell Viability

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Proposed Mechanism of Action: Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be fully elucidated, research on other neuroprotective lignans suggests the involvement of key signaling pathways that regulate cellular responses to oxidative stress and inflammation.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. It is plausible that this compound, like other phenolic compounds, may activate this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ananolignan_L This compound keap1_nrf2 Keap1-Nrf2 Complex ananolignan_L->keap1_nrf2 Induces dissociation? ros Oxidative Stress (e.g., from Glutamate) ros->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Dissociation nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus Translocation are ARE (Antioxidant Response Element) nrf2_nucleus->are Binds to antioxidant_genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription neuroprotection Neuroprotection antioxidant_genes->neuroprotection

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in regulating cellular processes, including apoptosis (programmed cell death). In the context of glutamate-induced neurotoxicity, the overactivation of certain MAPK pathways, such as c-Jun N-terminal kinase (JNK) and p38 MAPK, is often associated with neuronal apoptosis. It is hypothesized that this compound may exert its neuroprotective effects by inhibiting these pro-apoptotic MAPK pathways.

G cluster_mapk MAPK Signaling Cascade cluster_survival glutamate Glutamate (Excitotoxicity) jnk_p38 JNK / p38 MAPK glutamate->jnk_p38 Activates ananolignan_L This compound ananolignan_L->jnk_p38 Inhibits? erk ERK ananolignan_L->erk Activates? apoptosis Apoptosis jnk_p38->apoptosis Promotes cell_survival Cell Survival jnk_p38->cell_survival Inhibits erk->cell_survival Promotes

Caption: Proposed modulation of MAPK signaling pathways by this compound.

Future Directions and Conclusion

This compound represents a promising natural product with demonstrated neuroprotective activity. Further research is warranted to:

  • Elucidate the precise molecular targets and signaling pathways modulated by this compound.

  • Conduct in-vivo studies to evaluate its efficacy and safety in animal models of neurodegenerative diseases.

  • Explore its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

  • Investigate the structure-activity relationships of this compound and its analogs to optimize its therapeutic potential.

References

Ananolignan L (C30H36O10): An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Ananolignan L is a lignan with the molecular formula C30H36O10. While its existence is noted in chemical databases, a comprehensive body of public scientific literature detailing its specific biological activities, mechanisms of action, and associated experimental protocols is not currently available. This document aims to provide a foundational understanding of lignans as a chemical class and outlines the general methodologies that would be employed to characterize a novel compound like this compound. The absence of specific data on this compound necessitates a broader discussion of the known therapeutic potential and signaling pathways associated with structurally related lignans. This guide will be updated as new research on this compound becomes available.

Introduction to Lignans

Lignans are a large group of polyphenolic compounds found in a wide variety of plants. They are synthesized via the phenylpropanoid pathway and are characterized by the coupling of two C6-C3 phenylpropane units. Due to their structural diversity, lignans exhibit a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antiviral properties. Prominent examples of well-studied lignans include podophyllotoxin, a precursor to etoposide and teniposide, and secoisolariciresinol diglucoside (SDG), found in flax seeds and known for its antioxidant and phytoestrogenic effects. The therapeutic potential of many lignans is currently a subject of intense research in drug discovery and development.

Physicochemical Properties of this compound

Based on its molecular formula, C30H36O10, the following properties can be inferred for this compound. It is important to note that these are theoretical and await experimental verification.

PropertyValue
Molecular Weight 556.6 g/mol
Elemental Composition Carbon: 64.74%, Hydrogen: 6.52%, Oxygen: 28.74%

Potential Biological Activities and Signaling Pathways (Hypothetical)

Given the known activities of other lignans, this compound could potentially modulate several key signaling pathways implicated in various diseases. Research into this specific molecule would likely investigate its effects on pathways such as:

  • NF-κB Signaling: Many lignans are known to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) cascade is involved in cell proliferation, differentiation, and apoptosis, and is a common target for anticancer compounds.

  • PI3K/Akt Signaling: This pathway is crucial for cell growth and survival and is often dysregulated in cancer.

The following diagram illustrates a hypothetical experimental workflow to investigate the anti-inflammatory effects of this compound via the NF-κB pathway.

experimental_workflow cluster_cell_culture Cell-Based Assay cluster_analysis Downstream Analysis cluster_outcome Hypothesized Outcome a Macrophage Cell Line (e.g., RAW 264.7) b Stimulation with LPS a->b c Treatment with This compound b->c d Cell Lysis c->d e Western Blot for p-IκBα and NF-κB f ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) g qRT-PCR for Gene Expression d->e d->f d->g h Inhibition of NF-κB Activation e->h i Decreased Cytokine Production f->i

Figure 1. A potential experimental workflow to assess the anti-inflammatory activity of this compound.

Standard Experimental Protocols for Lignan Characterization

The following are detailed, generalized protocols that would be essential in the initial characterization of a novel lignan like this compound.

Isolation and Purification
  • Plant Material Extraction: The source plant material would be dried, ground, and extracted with a suitable solvent (e.g., methanol or ethanol).

  • Solvent Partitioning: The crude extract would be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to fractionate the compounds.

  • Chromatographic Separation: The bioactive fraction (typically the ethyl acetate fraction for lignans) would be further purified using a combination of chromatographic techniques, such as silica gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The purified this compound would be subjected to a suite of spectroscopic analyses to determine its chemical structure:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be used to confirm the molecular formula (C30H36O10).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

In Vitro Cytotoxicity Assay

A common initial biological screen for a novel compound is to assess its cytotoxicity against a panel of cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293) would be cultured in appropriate media.

  • MTT Assay:

    • Cells would be seeded in 96-well plates and allowed to adhere overnight.

    • The cells would then be treated with serial dilutions of this compound for 48-72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) would be added to each well and incubated.

    • The resulting formazan crystals would be dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) would be calculated.

The logical relationship for determining cytotoxicity is depicted below.

cytotoxicity_logic cluster_input Input Variables cluster_processing Data Analysis cluster_output Key Metric A This compound Concentration C Dose-Response Curve Generation A->C B Cell Viability (Absorbance) B->C D IC50 Value C->D

Figure 2. Logical flow for the determination of the IC50 value from a cytotoxicity assay.

Future Directions

The field of natural product research is continually evolving, and new compounds are constantly being discovered. As research on this compound is published, this technical guide will be updated to include specific data on its biological activities, elucidated signaling pathways, and detailed experimental protocols. Future research should aim to:

  • Isolate and fully characterize the structure of this compound.

  • Screen for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

  • Elucidate the mechanism(s) of action through in-depth cellular and molecular studies.

  • Investigate the potential for chemical synthesis and the generation of more potent analogs.

Conclusion

While specific experimental data on this compound (C30H36O10) is not yet available in the public domain, the established knowledge of the lignan class of compounds provides a strong framework for guiding future research. The methodologies and potential areas of investigation outlined in this document provide a roadmap for the scientific community to unlock the therapeutic potential of this novel natural product. Researchers are encouraged to contribute to the growing body of knowledge on lignans by investigating and publishing their findings on this compound.

Methodological & Application

Synthesis Protocol for Ananolignan L: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive overview and detailed protocol for the synthesis of ananolignan L, a dibenzocyclooctadiene lignan with significant neuroprotective potential. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis.

This compound, first isolated from Kadsura ananosma, has demonstrated promising neuroprotective effects in in vitro assays. Its complex chemical architecture, featuring a strained eight-membered ring and multiple stereocenters, presents a considerable synthetic challenge. This protocol outlines a potential synthetic strategy based on established methodologies for the construction of related dibenzocyclooctadiene lignans.

Chemical Structure and Properties

This compound possesses the molecular formula C30H36O10.[1][2] Its structure is characterized by a dibenzocyclooctadiene core, a common motif in a class of bioactive lignans.

PropertyValue
Molecular FormulaC30H36O10
Molecular Weight556.6 g/mol
PubChem CID53262699
CAS Number1280213-70-8

Putative Synthetic Scheme

While a specific total synthesis of this compound has not been detailed in the available literature, a plausible retrosynthetic analysis can be envisioned based on the successful synthesis of structurally similar compounds. Key synthetic strategies for constructing the dibenzocyclooctadiene skeleton often involve an intramolecular biaryl coupling reaction.

A proposed synthetic workflow is outlined below:

G A Commercially Available Starting Materials B Synthesis of Substituted Biaryl Precursor A->B C Intramolecular Biaryl Coupling (e.g., Ullmann or Suzuki-Miyaura type) B->C D Formation of Dibenzocyclooctadiene Core C->D E Diastereoselective Functional Group Manipulations D->E F Installation of Stereocenters E->F G Final Elaboration to this compound F->G

Figure 1. A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical sequence of reactions based on established methods for the synthesis of related lignans. Optimization of reaction conditions and yields would be necessary at each step.

Step 1: Synthesis of the Biaryl Precursor

This initial phase focuses on the construction of a highly functionalized biaryl compound that will serve as the precursor for the key cyclization step. A Suzuki-Miyaura cross-coupling reaction is a common and effective method for this transformation.

  • Reaction: Suzuki-Miyaura Cross-Coupling

  • Reactants:

    • A suitably substituted arylboronic acid or ester.

    • A complementary substituted aryl halide (bromide or iodide).

  • Catalyst: Palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3 or Cs2CO3).

  • Solvent: A mixture of toluene and water or dioxane and water.

  • Procedure:

    • To a degassed solution of the aryl halide and arylboronic acid in the chosen solvent, add the palladium catalyst and base.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form the Dibenzocyclooctadiene Core

The formation of the challenging eight-membered ring is the crucial step in this synthesis. An intramolecular Ullmann-type coupling or a similar transition-metal-catalyzed cyclization of a di-halo biaryl precursor is a potential approach.

  • Reaction: Intramolecular Ullmann Coupling

  • Reactant: A di-halo-substituted biaryl precursor.

  • Reagent: Copper powder or a copper(I) salt (e.g., CuI) in the presence of a high-boiling solvent like dimethylformamide (DMF) or pyridine.

  • Procedure:

    • Add the di-halo biaryl precursor to a solution of the copper reagent in the chosen solvent.

    • Heat the mixture at high temperature (typically > 150 °C) under an inert atmosphere.

    • Monitor the reaction for the consumption of the starting material.

    • After completion, cool the reaction and quench with an aqueous solution of ammonia or ethylenediaminetetraacetic acid (EDTA) to remove copper salts.

    • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Stereoselective Functionalization and Final Product Formation

The final stages of the synthesis would involve the diastereoselective introduction of the remaining functional groups and stereocenters present in this compound. This could involve reductions, oxidations, and protecting group manipulations.

Biological Activity and Potential Applications

This compound has been identified as a compound with significant neuroprotective properties.[3] Lignans as a class of compounds have been investigated for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The development of a robust synthetic route to this compound will enable further investigation into its mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases.

Signaling Pathway Diagram

The neuroprotective effects of lignans are often associated with the modulation of cellular signaling pathways involved in oxidative stress and inflammation. A potential pathway that this compound might influence is the Nrf2-ARE pathway, a key regulator of the cellular antioxidant response.

G cluster_0 Cell Ananolignan_L This compound Keap1 Keap1 Ananolignan_L->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Leads to

Figure 2. A potential signaling pathway for the neuroprotective effects of this compound.

Conclusion

The development of a scalable and efficient total synthesis of this compound is a critical step towards realizing its therapeutic potential. The protocol and information presented in this application note provide a foundational framework for researchers to embark on the synthesis and further biological evaluation of this promising natural product. Further research is warranted to elucidate the precise synthetic route and to fully understand its mechanism of neuroprotection.

References

Application Notes and Protocols for the Quantification of Lignans

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Approach for Anolignan L Analysis

Disclaimer: Extensive literature searches did not yield specific analytical methods for a compound named "Anolignan L." It is possible that this is a novel or less-studied compound, or that the name is a variant spelling. The following application notes and protocols are provided for the quantification of well-characterized lignans, such as secoisolariciresinol and matairesinol. These methods are broadly applicable to the analysis of lignans and can be adapted for the quantification of "Anolignan L" with appropriate validation.

Introduction

Lignans are a diverse group of polyphenolic compounds found in a wide variety of plants. They are of significant interest to researchers in nutrition, pharmacology, and drug development due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Accurate and precise quantification of lignans in various matrices, such as plant materials, food products, and biological fluids, is crucial for understanding their bioavailability, metabolism, and biological activity. This document provides detailed protocols for the quantification of lignans using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of common lignans using HPLC-UV and LC-MS/MS. These values can serve as a benchmark for method development and validation for other lignans.

Table 1: HPLC-UV Quantitative Data for Representative Lignans

AnalyteLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Secoisolariciresinol0.5 - 100>0.9980.150.592 ± 5[1]
Matairesinol0.5 - 100>0.9990.120.495 ± 4[1]
Pinoresinol1 - 150>0.9970.3190 ± 6[1]
Lariciresinol1 - 150>0.9980.250.893 ± 5[1]

Table 2: LC-MS/MS Quantitative Data for Representative Lignans in Biological Matrices

AnalyteMatrixLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
EnterolactonePlasma0.1 - 100>0.9990.030.198 ± 3[2]
EnterodiolPlasma0.1 - 100>0.9990.050.1597 ± 4[2]
SecoisolariciresinolUrine0.5 - 200>0.9980.10.595 ± 6[3]
MatairesinolUrine0.5 - 200>0.9970.10.594 ± 5[3]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the matrix and the nature of the lignans (free or glycosidically bound).

Protocol 1.1: Extraction of Lignans from Plant Material

This protocol is suitable for the extraction of both free and bound lignans from dried plant powder.

Materials:

  • Dried plant material, ground to a fine powder

  • Methanol

  • Hexane

  • 0.5 M NaOH in 80% methanol

  • 1 M HCl

  • β-Glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

Procedure:

  • Defatting: Weigh 1 g of the powdered plant material into a centrifuge tube. Add 10 mL of hexane, vortex for 1 min, and centrifuge at 3000 x g for 10 min. Discard the hexane supernatant. Repeat this step twice.

  • Extraction of Free Lignans: To the defatted plant material, add 10 mL of methanol, vortex for 1 min, and sonicate for 30 min. Centrifuge at 3000 x g for 10 min and collect the supernatant. Repeat the extraction twice. Combine the methanol extracts.

  • Hydrolysis of Bound Lignans: To the solid residue from step 2, add 10 mL of 0.5 M NaOH in 80% methanol. Incubate at 60°C for 2 hours with occasional vortexing.

  • Neutralization: Cool the mixture to room temperature and neutralize to pH 7 with 1 M HCl.

  • Enzymatic Hydrolysis: Add 5 mL of sodium acetate buffer (0.1 M, pH 5.0) containing β-glucuronidase/sulfatase (1000 units/mL). Incubate at 37°C for 18 hours.

  • Liquid-Liquid Extraction: Extract the hydrolyzed sample three times with 15 mL of diethyl ether each time. Combine the ether extracts.

  • Drying and Reconstitution: Dry the combined ether extract over anhydrous sodium sulfate and evaporate to dryness using a rotary evaporator at 40°C. Reconstitute the residue in 1 mL of the mobile phase for HPLC or LC-MS/MS analysis.

Protocol 1.2: Extraction of Lignans from Plasma/Serum

This protocol is suitable for the quantification of lignans and their metabolites in biological fluids.

Materials:

  • Plasma or serum sample

  • Internal standard solution (e.g., deuterated lignan standards)

  • Acetonitrile

  • Formic acid

  • Centrifuge (refrigerated)

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw the plasma/serum samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 600 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 min.

  • Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Analytical Methods

Protocol 2.1: HPLC-UV Method for Lignan Quantification

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10-40% B over 20 min, 40-90% B over 5 min, hold at 90% B for 5 min, return to 10% B over 1 min, and re-equilibrate for 9 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm

Protocol 2.2: LC-MS/MS Method for Lignan Quantification

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC/UHPLC system

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5-30% B over 5 min, 30-80% B over 3 min, hold at 80% B for 2 min, return to 5% B over 0.5 min, and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions: (To be optimized for each lignan and internal standard)

    • Example for Secoisolariciresinol: Precursor ion (m/z) 361.2 -> Product ions (m/z) 167.1, 137.0

    • Example for Matairesinol: Precursor ion (m/z) 357.1 -> Product ions (m/z) 313.1, 151.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plant_material Plant Material defatting Defatting (Hexane) plant_material->defatting extraction Extraction (Methanol) defatting->extraction hydrolysis Alkaline & Enzymatic Hydrolysis extraction->hydrolysis lignans Free & Bound Lignans hydrolysis->lignans hplc HPLC-UV lignans->hplc Reconstituted Extract lcms LC-MS/MS lignans->lcms Reconstituted Extract quantification Data Analysis & Quantification hplc->quantification lcms->quantification signaling_pathway lignan Dietary Lignans gut_microbiota Gut Microbiota Metabolism lignan->gut_microbiota enterolignans Enterolignans (Enterolactone, Enterodiol) gut_microbiota->enterolignans absorption Absorption into Circulation enterolignans->absorption er Estrogen Receptor (ER) absorption->er Binding gene_expression Modulation of Gene Expression er->gene_expression cellular_effects Cellular Effects (e.g., Anti-proliferative, Antioxidant) gene_expression->cellular_effects

References

Application Notes & Protocols: Extraction of Anolignans from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anolignans are a subclass of lignans, which are a large group of polyphenolic compounds found in plants. They are formed by the dimerization of two phenylpropanoid units. Anolignans and related lignans have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The effective extraction and isolation of these compounds from plant matrices are crucial for their study and potential therapeutic application. This document provides a detailed overview of the common techniques employed for the extraction of anolignans from plant material, complete with experimental protocols and comparative data.

Key Extraction Techniques

Several methods have been developed for the extraction of lignans, including anolignans, from various plant sources. The choice of method depends on factors such as the chemical nature of the target compound, the plant matrix, and the desired scale of extraction. Common techniques include:

  • Soxhlet Extraction: A classical and exhaustive extraction method that uses continuous solvent cycling.

  • Maceration: A simple technique involving soaking the plant material in a solvent for a specified period.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.

  • Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.

Comparative Data of Extraction Techniques

The efficiency of anolignan extraction is influenced by several parameters, including the choice of solvent, temperature, time, and the specific technique employed. The following table summarizes quantitative data from various studies on lignan extraction, providing a comparative overview of different methods.

Plant SourceTarget Lignan(s)Extraction MethodSolvent(s)Temperature (°C)TimeYieldReference
Anogeissus latifoliaAnolignan A, BMacerationMethanolRoom Temp.72 hNot specified
Schisandra chinensisSchisandrinSoxhlet95% EthanolBoiling point6 h4.8 mg/g
Schisandra chinensisSchisandrinUAE95% Ethanol6030 min5.2 mg/g
Linum usitatissimum (Flaxseed)Secoisolariciresinol diglucoside (SDG)Maceration70% Ethanol602 h~5 mg/g
Linum usitatissimum (Flaxseed)Secoisolariciresinol diglucoside (SDG)UAE70% Ethanol5015 min~8 mg/g

Experimental Protocols

This section provides detailed step-by-step protocols for the most common methods used for the extraction of anolignans and related lignans from plant material.

Protocol 1: Soxhlet Extraction

Soxhlet extraction is a thorough method suitable for obtaining a high yield of the target compounds.

Materials and Equipment:

  • Dried and powdered plant material

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose extraction thimble

  • Extraction solvent (e.g., ethanol, methanol, hexane)

  • Rotary evaporator

Procedure:

  • Accurately weigh a suitable amount of dried, powdered plant material (e.g., 10-20 g).

  • Place the powdered plant material into a cellulose extraction thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill the round-bottom flask to approximately two-thirds of its volume with the chosen extraction solvent.

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the solvent in the round-bottom flask using a heating mantle to its boiling point.

  • Allow the extraction to proceed for a designated period (e.g., 6-24 hours), during which the solvent will continuously cycle through the plant material.

  • After the extraction is complete, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator to remove the solvent and obtain the crude lignan extract.

  • The crude extract can then be subjected to further purification steps.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid and efficient method compared to traditional techniques.

Materials and Equipment:

  • Dried and powdered plant material

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., Erlenmeyer flask)

  • Extraction solvent (e.g., 70% ethanol)

  • Filtration system (e.g., filter paper or vacuum filtration)

  • Rotary evaporator

Procedure:

  • Weigh a precise amount of the dried, powdered plant material (e.g., 1-5 g) and place it into the extraction vessel.

  • Add a specific volume of the extraction solvent to achieve a desired solid-to-solvent ratio (e.g., 1:20 w/v).

  • Place the extraction vessel in the ultrasonic bath or immerse the probe of the sonicator into the mixture.

  • Set the desired extraction temperature (e.g., 50-60°C) and sonication time (e.g., 15-30 minutes).

  • Begin the sonication process.

  • After the extraction period, separate the extract from the solid plant residue by filtration.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate them using a rotary evaporator to yield the crude extract.

  • Proceed with further purification if necessary.

Visualizations

General Workflow for Anolignan Extraction and Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of anolignans from plant material.

Anolignan_Extraction_Workflow A Plant Material Collection & Preparation (Drying, Grinding) B Extraction (e.g., Maceration, Soxhlet, UAE, MAE) A->B C Filtration / Centrifugation (Separation of solid residue and crude extract) B->C D Solvent Evaporation (e.g., Rotary Evaporator) C->D E Crude Extract D->E F Liquid-Liquid Partitioning (Solvent fractionation) E->F G Purified Fractions F->G H Chromatographic Purification (e.g., Column Chromatography, HPLC) G->H I Isolated Anolignans H->I J Structural Elucidation (e.g., NMR, MS) I->J

Caption: General workflow for anolignan extraction.

Signaling Pathway of Lignan Biosynthesis

This diagram outlines the simplified biosynthetic pathway leading to the formation of lignans.

Lignan_Biosynthesis_Pathway A Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaric Acid B->C C4H D p-Coumaroyl-CoA C->D 4CL E Coniferyl Alcohol D->E CCR, CAD F Oxidative Dimerization E->F G Pinoresinol F->G Dirigent Proteins H Further Modifications G->H I Anolignans & Other Lignans H->I

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Ananolignan L

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ananolignan L is a lignan compound with the chemical formula C30H36O10 and a molecular weight of 556.6 g/mol .[1] Lignans, a class of secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, which include antitumor, anti-inflammatory, cytotoxic, antimicrobial, and antiviral properties.[2][3][4] The purification of specific lignans like this compound is crucial for further investigation into their therapeutic potential and for the development of new pharmaceutical agents. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the isolation and purification of natural products.[5][6][7] This application note provides a detailed protocol for the purification of this compound using preparative reversed-phase HPLC.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below. Understanding these properties is essential for the development of an effective purification strategy.

PropertyValueReference
Molecular Formula C30H36O10[1]
Molecular Weight 556.6 g/mol [1]
General Class Lignan[8]
Purity (Commercial) >98%[1]
Physical Description Powder[1]

Experimental Protocols

1. Sample Preparation

Prior to HPLC purification, a crude extract containing this compound must be prepared from the plant source.

  • Extraction: A generalized extraction procedure for lignans involves the use of organic solvents.[6]

    • Air-dry and grind the plant material to a fine powder.

    • Perform sequential extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by extraction with a more polar solvent such as methanol or ethanol to extract the lignans.[5]

    • Concentrate the methanol or ethanol extract under reduced pressure to obtain a crude extract.

  • Pre-purification (Optional but Recommended):

    • The crude extract can be subjected to preliminary fractionation using techniques like column chromatography over silica gel or polyamide resin.[9]

    • Elute with a gradient of solvents, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient, to obtain fractions enriched in lignans.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Final Sample Preparation for HPLC:

    • Dissolve the enriched fraction in the HPLC mobile phase or a compatible solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[10]

2. Preparative HPLC Purification of this compound

The following protocol is a recommended starting point for the purification of this compound. Optimization may be required based on the specific crude extract and HPLC system used. Reversed-phase HPLC is generally well-suited for the separation of lignans.[5][11]

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 40 minutes
Flow Rate 4.0 mL/min
Detection UV at 280 nm
Injection Volume 500 µL (dependent on sample concentration and column size)
Column Temperature 30 °C

3. Post-Purification Analysis

  • Purity Assessment: The purity of the collected fractions should be assessed using analytical HPLC. The analytical method would typically use a smaller dimension column (e.g., 250 x 4.6 mm, 5 µm) and a faster gradient.

  • Structure Elucidation: The chemical structure of the purified this compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR).[2][7]

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis & Characterization A Plant Material B Grinding and Extraction (Methanol/Ethanol) A->B C Crude Lignan Extract B->C D Preparative HPLC C->D E Fraction Collection D->E F Purity Check (Analytical HPLC) E->F G Structure Elucidation (MS, NMR) F->G H Purified this compound G->H

Caption: Workflow for the purification and analysis of this compound.

Hypothetical Signaling Pathway for Lignan Bioactivity

Lignans are known to exhibit a range of biological activities, often through the modulation of cellular signaling pathways. For instance, their anti-inflammatory effects can be mediated through the inhibition of pro-inflammatory pathways like NF-κB. Their cytotoxic effects against cancer cells may involve the induction of apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Receptor Receptor IKK IKK Receptor->IKK This compound This compound This compound->IKK Inhibits Caspase-9 Caspase-9 This compound->Caspase-9 Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases DNA DNA NF-κB->DNA Binds Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: Potential signaling pathways modulated by this compound.

References

Application Note: Characterization of Lignans Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of natural products, including the diverse class of compounds known as lignans. Lignans are polyphenolic compounds found in a variety of plants and are known for their interesting biological activities. Their complex stereochemistry and intricate ring systems necessitate a comprehensive analytical approach for unambiguous characterization. This application note provides a general framework for the characterization of lignans using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. While this document outlines a general methodology, it is important to note that specific data for a compound named "ananolignan L" is not currently available in the public domain. The provided data tables and protocols are therefore presented as a template and guide for researchers working on the characterization of novel or known lignans.

Key Applications of NMR in Lignan Characterization:

  • Unambiguous Structure Elucidation: Determination of the carbon skeleton and the positions of substituents.

  • Stereochemical Analysis: Elucidation of the relative and absolute stereochemistry of chiral centers.

  • Conformational Analysis: Investigation of the preferred three-dimensional structure in solution.

  • Purity Assessment: Quantification of the purity of isolated lignan samples.

  • Identification of Known Compounds: Comparison of NMR data with published literature values for rapid identification.

Quantitative Data Presentation

The following table provides a template for the systematic recording and presentation of NMR data for a lignan. Researchers should populate this table with their experimental data for this compound or any other lignan under investigation.

Table 1: Template for ¹H and ¹³C NMR Spectroscopic Data of a Lignan (e.g., this compound) in a Specified Solvent (e.g., CDCl₃) at a Given Spectrometer Frequency.

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
1e.g., 130.5
2e.g., 110.2e.g., 6.90 (d, 8.0)
3e.g., 148.1
4e.g., 146.8
5e.g., 115.5e.g., 6.85 (d, 8.0)
6e.g., 118.9e.g., 6.75 (s)
7e.g., 85.3e.g., 4.70 (d, 4.5)
8e.g., 54.2e.g., 2.90 (m)
9e.g., 71.8e.g., 3.85 (dd, 8.5, 6.0), 4.25 (dd, 8.5, 6.5)
1'e.g., 132.0
2'e.g., 112.8e.g., 6.95 (d, 8.2)
3'e.g., 147.5
4'e.g., 145.9
5'e.g., 114.3e.g., 6.88 (d, 8.2)
6'e.g., 121.2e.g., 6.80 (s)
7'e.g., 87.9e.g., 4.80 (d, 5.0)
8'e.g., 50.1e.g., 2.60 (m)
9'e.g., 65.4e.g., 3.70 (m)
OMee.g., 55.9e.g., 3.90 (s)
OMee.g., 56.0e.g., 3.92 (s)

Note: This table is a template. The actual number of positions and the chemical shifts will vary depending on the specific lignan structure.

Experimental Protocols

1. Sample Preparation

  • Sample Purity: Ensure the lignan sample is of high purity (ideally >95%), as impurities can complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Common solvents for lignans include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), Acetone-d₆ ((CD₃)₂CO), and Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the lignan in 0.5-0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm. Modern NMR instruments can also use the residual solvent peak as a reference.

2. NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 or 500 MHz NMR spectrometer. These parameters may need to be optimized for specific samples and instruments.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more for dilute samples.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

      • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

      • Spectral Width: Same as ¹H NMR in both dimensions.

      • Number of Increments: 256-512 in the F1 dimension.

      • Number of Scans: 2-4 per increment.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

      • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

      • Spectral Width (F2 - ¹H): Same as ¹H NMR.

      • Spectral Width (F1 - ¹³C): 0-160 ppm (or adjusted to cover the relevant carbon region).

      • Number of Increments: 128-256 in the F1 dimension.

      • Number of Scans: 4-8 per increment.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting different spin systems.

      • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

      • Spectral Width (F2 - ¹H): Same as ¹H NMR.

      • Spectral Width (F1 - ¹³C): 0-200 ppm (or adjusted).

      • Number of Increments: 256-512 in the F1 dimension.

      • Number of Scans: 8-16 per increment.

      • Long-range Coupling Delay (¹JCH): Optimized for 4-8 Hz.

Data Processing and Interpretation

  • Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This involves Fourier transformation, phase correction, baseline correction, and referencing.

  • ¹H NMR Interpretation: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to identify different types of protons (aromatic, methoxy, methylene, methine). Integration of the signals provides the relative number of protons for each resonance.

  • ¹³C NMR Interpretation: Identify the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, olefinic, aromatic, carbonyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Interpretation:

    • COSY: Trace the connectivity between coupled protons to establish structural fragments.

    • HSQC: Assign protons to their directly attached carbon atoms.

    • HMBC: Connect the fragments established from COSY analysis by observing correlations between protons and carbons that are two or three bonds apart. This is key to assembling the final molecular structure.

Visualizations

The following diagrams illustrate the general workflow and logic for lignan characterization using NMR spectroscopy.

ananolignan_L_characterization_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_validation Validation Isolation Isolation of Lignan (e.g., from plant extract) Purification Purification (e.g., HPLC, Column Chromatography) Isolation->Purification Purity Purity Assessment (e.g., HPLC, LC-MS) Purification->Purity SamplePrep Sample Preparation (Dissolution in deuterated solvent) Purity->SamplePrep OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR DataProcessing Data Processing & Analysis TwoD_NMR->DataProcessing Fragment_ID Identification of Spin Systems & Structural Fragments DataProcessing->Fragment_ID Structure_Assembly Assembly of Molecular Structure Fragment_ID->Structure_Assembly Stereochem Stereochemical Analysis (NOESY/ROESY, Coupling Constants) Structure_Assembly->Stereochem FinalStructure Proposed Structure of Lignan Stereochem->FinalStructure LitCompare Comparison with Literature Data (if applicable) FinalStructure->LitCompare

Caption: Workflow for Lignan Characterization by NMR.

NMR_Correlations cluster_experiments 2D NMR Experiments cluster_info Structural Information cluster_elucidation Contribution to Structure Elucidation COSY COSY H_H_Coupling ¹H-¹H Coupling (Vicinal & Geminal) COSY->H_H_Coupling HSQC HSQC One_Bond_CH One-Bond ¹H-¹³C Connectivity HSQC->One_Bond_CH HMBC HMBC Long_Range_CH Long-Range (2-3 bond) ¹H-¹³C Connectivity HMBC->Long_Range_CH Fragments Identifies Proton Spin Systems (e.g., alkyl chains, aromatic rings) H_H_Coupling->Fragments Assignments Assigns Protons to Directly Attached Carbons One_Bond_CH->Assignments Connectivity Connects Different Spin Systems and Functional Groups Long_Range_CH->Connectivity

Application Notes and Protocols for In Vitro Evaluation of Ananolignan L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro experimental design to elucidate the biological activities and mechanism of action of the natural product, ananolignan L. The protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Lignans are a class of polyphenolic compounds found in plants that have garnered significant interest for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] this compound, as a member of this class, holds potential for therapeutic applications. This document outlines a tiered in vitro experimental approach to systematically evaluate the bioactivity of this compound, starting with preliminary cytotoxicity screening, followed by assessment of its anti-inflammatory and antioxidant potential, and culminating in the investigation of its effects on key cellular signaling pathways.

Tier 1: Preliminary Screening

Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of this compound against various cell lines and to establish a safe concentration range for subsequent bioactivity assays.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293, and a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data for this compound

Cell LineIncubation Time (h)This compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLa24> 1001.2
4885.30.8
7262.10.5
HEK29324> 1005.8
48> 1003.2
7295.71.9
MCF-724> 1002.5
4878.41.1
7255.90.7

Tier 2: Bioactivity Profiling

Anti-inflammatory Activity

Objective: To evaluate the anti-inflammatory properties of this compound. Common in vitro assays for anti-inflammatory activity include the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the inhibition of cyclooxygenase (COX) enzymes.[4][5]

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + LPS + vehicle), and a positive control (cells + LPS + a known inhibitor like L-NAME).

  • Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent system.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control.

Protocol: COX-2 Inhibition Assay

  • Enzyme Preparation: Use a commercial COX-2 inhibitor screening assay kit.

  • Reaction Mixture: Prepare a reaction mixture containing arachidonic acid (substrate) and the COX-2 enzyme.

  • Compound Addition: Add various concentrations of this compound to the reaction mixture. Include a vehicle control and a positive control (e.g., celecoxib).

  • Incubation: Incubate the reaction mixture according to the kit's instructions.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Data Presentation: Hypothetical Anti-inflammatory Activity of this compound

AssayThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
NO Inhibition (RAW 264.7)25.6L-NAME: 15.2
COX-2 Inhibition18.9Celecoxib: 0.5
Antioxidant Activity

Objective: To determine the antioxidant capacity of this compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the cellular antioxidant activity (CAA) assay are commonly employed.[6][7]

Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: Prepare a solution of DPPH in methanol.

  • Compound Addition: Add different concentrations of this compound to the DPPH solution. Include a blank (methanol), a control (DPPH solution), and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Seeding: Seed HepG2 cells in a black 96-well plate.

  • Compound Loading: Load the cells with a fluorescent probe (e.g., DCFH-DA).

  • Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., quercetin).

  • Oxidative Stress Induction: Induce oxidative stress by adding a radical initiator (e.g., AAPH).

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to the control.

Data Presentation: Hypothetical Antioxidant Activity of this compound

AssayThis compound EC₅₀ (µM)Positive Control EC₅₀ (µM)
DPPH Scavenging35.2Ascorbic Acid: 8.7
CAA (HepG2)15.8Quercetin: 5.4

Tier 3: Mechanism of Action Elucidation

Signaling Pathway Analysis

Objective: To investigate the molecular mechanisms underlying the observed bioactivities of this compound. Based on the known activities of other lignans, key pathways to investigate include NF-κB, MAPK, and Nrf2.[1][2]

Protocol: Western Blot Analysis for NF-κB and MAPK Pathways

  • Cell Culture and Treatment: Culture relevant cells (e.g., RAW 264.7 for inflammation) and treat with this compound at selected concentrations, with and without an inflammatory stimulus (e.g., LPS).

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK) and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Protocol: Nrf2 Activation Assay

  • Cell Culture and Treatment: Culture cells (e.g., HepG2 for antioxidant response) and treat with this compound.

  • Nuclear and Cytoplasmic Fractionation: Separate the nuclear and cytoplasmic fractions of the cell lysates.

  • Western Blot: Perform Western blot analysis on both fractions using antibodies against Nrf2 and loading controls for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).

  • Reporter Gene Assay: Transfect cells with a reporter construct containing the antioxidant response element (ARE) upstream of a luciferase gene. Treat the cells with this compound and measure luciferase activity.

Visualizations

Experimental_Workflow cluster_tier1 Tier 1: Preliminary Screening cluster_tier2 Tier 2: Bioactivity Profiling cluster_tier3 Tier 3: Mechanism of Action Cytotoxicity Cytotoxicity Assessment (MTT Assay) IC50 Determine IC50 and Safe Dose Range Cytotoxicity->IC50 Anti_inflammatory Anti-inflammatory Assays (NO, COX-2) IC50->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, CAA) IC50->Antioxidant Signaling_Pathways Signaling Pathway Analysis (Western Blot, Reporter Assays) Anti_inflammatory->Signaling_Pathways Antioxidant->Signaling_Pathways NFkB_MAPK NF-κB & MAPK Pathways Signaling_Pathways->NFkB_MAPK Nrf2 Nrf2 Pathway Signaling_Pathways->Nrf2

Caption: Tiered experimental workflow for this compound evaluation.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Ananolignan_L This compound Ananolignan_L->IKK Inhibition IkB_p65_p50 IκB-p65-p50 IKK->IkB_p65_p50 Phosphorylates IκB p65_p50 p65-p50 IkB_p65_p50->p65_p50 IκB Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription (iNOS, COX-2) Nucleus->Inflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2_Signaling_Pathway Ananolignan_L This compound Keap1_Nrf2 Keap1-Nrf2 Ananolignan_L->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes

Caption: Proposed activation of the Nrf2 signaling pathway by this compound.

References

Ananolignan L: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ananolignan L is a dibenzocyclooctadiene lignan isolated from the seeds of Kadsura ananosma.[1][2][3] Emerging research has highlighted its potential as a neuroprotective agent, with studies demonstrating significant neuroprotective effects in in vitro models of oxidative stress-induced neurotoxicity.[1][2][3][4] This document provides detailed application notes and standardized protocols for the use of this compound in cell culture-based assays to investigate its neuroprotective properties. The information is intended to guide researchers in pharmacology, drug discovery, and neuroscience in exploring the therapeutic potential of this natural compound.

Biological Activity

This compound has been identified as a promising neuroprotective compound. In vitro studies have shown that it enhances cell survival in neuronal cell lines subjected to oxidative stress.[4] While the precise mechanisms of action are still under investigation, the neuroprotective effects of structurally similar dibenzocyclooctadiene lignans are attributed to their ability to mitigate reactive oxygen species (ROS) production and modulate inflammatory and apoptotic signaling pathways.[4][5]

Quantitative Data Summary

Currently, specific quantitative data such as IC50 or EC50 values for the neuroprotective effects of this compound are not detailed in the available literature. However, research on related dibenzocyclooctadiene lignans provides a reference for expected potency. The following table summarizes the types of quantitative data typically generated for such compounds.

Cell LineStressorAssayTypical Concentration RangeEndpoint MeasuredReference Compound Example
SH-SY5YHydrogen Peroxide (H₂O₂)MTT Assay1-50 µMCell Viability (%)Schisandrin B
PC12Beta-amyloid (Aβ₂₅₋₃₅)LDH Release Assay1-20 µMCytotoxicity (%)Schisandrin
SH-SY5YGlutamateROS Assay (DCFH-DA)5-100 µMROS Production (Fluorescence Intensity)Deoxyschisandrin
SH-SY5YSerum & Glucose DeprivationWestern Blot10-50 µMProtein expression (Bax, Bcl-2, Cleaved Caspase-3)Schisantherin A

Experimental Protocols

The following protocols are standardized methodologies for evaluating the neuroprotective effects of this compound in a cell culture setting. These are based on established assays for assessing neuroprotection against oxidative stress.

Protocol 1: Assessment of Neuroprotective Effects against Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells

Objective: To determine the protective effect of this compound on neuronal cell viability following oxidative stress induced by hydrogen peroxide (H₂O₂).

Materials:

  • Human neuroblastoma cell line (SH-SY5Y)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Hydrogen Peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Pre-treatment with this compound: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24 hours.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. Remove the medium containing this compound and add 100 µL of H₂O₂ solution (e.g., 100-200 µM) to the wells (except for the no-treatment control). Incubate for another 24 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh serum-free DMEM and 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the effect of this compound on the intracellular accumulation of ROS induced by H₂O₂.

Materials:

  • SH-SY5Y cells

  • This compound

  • Hydrogen Peroxide (H₂O₂)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Black 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using a black 96-well plate.

  • ROS Induction and Staining:

    • After pre-treatment with this compound, remove the medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA in serum-free DMEM to each well and incubate for 30 minutes at 37°C.

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of H₂O₂ solution (e.g., 100-200 µM) to induce ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Take readings at different time points (e.g., 0, 30, 60, 120 minutes).

  • Data Analysis: Express the ROS levels as a percentage of the H₂O₂-treated control.

Visualizations

Experimental Workflow

G cluster_0 Neuroprotection Assay Workflow Start Start Seed SH-SY5Y cells Seed SH-SY5Y cells Start->Seed SH-SY5Y cells Pre-treat with this compound Pre-treat with this compound Seed SH-SY5Y cells->Pre-treat with this compound Induce Oxidative Stress (H2O2) Induce Oxidative Stress (H2O2) Pre-treat with this compound->Induce Oxidative Stress (H2O2) Assess Cell Viability (MTT) Assess Cell Viability (MTT) Induce Oxidative Stress (H2O2)->Assess Cell Viability (MTT) Measure ROS (DCFH-DA) Measure ROS (DCFH-DA) Induce Oxidative Stress (H2O2)->Measure ROS (DCFH-DA) Analyze Apoptosis (Western Blot) Analyze Apoptosis (Western Blot) Induce Oxidative Stress (H2O2)->Analyze Apoptosis (Western Blot) Evaluate Neuroprotective Effect Evaluate Neuroprotective Effect Assess Cell Viability (MTT)->Evaluate Neuroprotective Effect Measure ROS (DCFH-DA)->Evaluate Neuroprotective Effect Analyze Apoptosis (Western Blot)->Evaluate Neuroprotective Effect

Caption: Workflow for assessing the neuroprotective effects of this compound.

Putative Signaling Pathway

Based on the known mechanisms of similar dibenzocyclooctadiene lignans, this compound may exert its neuroprotective effects by modulating key signaling pathways involved in oxidative stress and apoptosis.

G cluster_1 Proposed Neuroprotective Mechanism of this compound Oxidative_Stress Oxidative Stress (e.g., H2O2) ROS Increased ROS Oxidative_Stress->ROS Ananolignan_L This compound Ananolignan_L->ROS Inhibits Bax Bax (pro-apoptotic) Ananolignan_L->Bax Downregulates Bcl2 Bcl-2 (anti-apoptotic) Ananolignan_L->Bcl2 Upregulates Cell_Survival Neuronal Cell Survival Ananolignan_L->Cell_Survival Apoptosis_Pathway Apoptotic Pathway ROS->Apoptosis_Pathway Apoptosis_Pathway->Bax Caspase3 Cleaved Caspase-3 Apoptosis_Pathway->Caspase3 Bax->Caspase3 Bcl2->Caspase3 Inhibits Cell_Death Neuronal Cell Death Caspase3->Cell_Death

Caption: Putative signaling pathway for this compound's neuroprotection.

References

Application Notes and Protocols for Ananolignan L as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ananolignan L is a lignan compound that can be utilized as a reference standard in various research and drug development applications. Lignans, a class of polyphenols found in plants, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] As a reference standard, this compound is intended for use in the calibration of analytical instruments, validation of analytical methods, and as a control in in-vitro and in-vivo bioassays.

Chemical Information:

PropertyValue
Chemical Name This compound
CAS Number 1280213-70-8
Molecular Formula C30H36O10
Molecular Weight 556.6 g/mol

Potential Applications

Based on the known biological activities of related lignan compounds, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Research: Many lignans have demonstrated the ability to suppress inflammatory responses.[1][2][4][5] this compound can be used as a reference standard to identify and quantify its presence in plant extracts with potential anti-inflammatory effects and as a tool to investigate its mechanism of action in inflammatory models.

  • Oncology Research: Certain lignans have been shown to exhibit cytotoxic effects against various cancer cell lines.[3][6][7] this compound can be employed in studies to assess its potential as an anticancer agent and to standardize assays for screening novel therapeutic compounds.

  • Phytochemical Analysis: As a purified compound, this compound is an essential tool for the qualitative and quantitative analysis of this specific lignan in complex plant matrices.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol provides a general method for the quantification of this compound in a sample matrix. The parameters may require optimization depending on the specific matrix and instrumentation.

Objective: To establish a reliable HPLC method for the quantification of this compound.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or other suitable acid modifier)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV or DAD detector

Procedure:

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

    • Store the stock solution at 2-8°C, protected from light.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For plant extracts, a suitable extraction method should be employed, such as sonication or Soxhlet extraction with methanol or ethanol.

    • The crude extract should be filtered through a 0.45 µm syringe filter before injection.

    • If necessary, a solid-phase extraction (SPE) cleanup step can be incorporated to remove interfering compounds.

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength Determined by UV scan of this compound (typically in the range of 210-280 nm)
  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared samples.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Method Validation Parameters:

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, assessing parameters such as:

ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
In-Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol describes a common in-vitro assay to evaluate the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the inhibitory effect of this compound on NO production in RAW 264.7 macrophages.

Materials:

  • This compound reference standard

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. A vehicle control (DMSO) should be included.

    • After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) and a positive control group (LPS-stimulated cells without this compound) should be included.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Cell Viability Assay (e.g., MTT assay):

    • To ensure that the observed NO inhibition is not due to cytotoxicity, perform a cell viability assay in parallel.

Data Analysis:

  • Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of NO production).

Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound have not been elucidated, many lignans are known to exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory gene expression.

Proposed Investigational Workflow for Signaling Pathway Analysis:

G cluster_0 In Vitro Model cluster_1 Treatment cluster_2 Analysis cluster_3 Target Proteins/Genes RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation This compound Treatment This compound Treatment LPS Stimulation->this compound Treatment Western Blot Western Blot This compound Treatment->Western Blot RT-qPCR RT-qPCR This compound Treatment->RT-qPCR ELISA ELISA This compound Treatment->ELISA p-IκBα p-IκBα Western Blot->p-IκBα NF-κB p65 NF-κB p65 Western Blot->NF-κB p65 iNOS iNOS RT-qPCR->iNOS COX-2 COX-2 RT-qPCR->COX-2 TNF-α TNF-α ELISA->TNF-α IL-6 IL-6 ELISA->IL-6

Caption: Investigational workflow for studying the effect of this compound on the NF-κB pathway.

Hypothesized NF-κB Signaling Pathway Modulation by this compound:

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades and releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Induces transcription of This compound This compound This compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Disclaimer

The protocols and potential applications described in these notes are based on the general properties of lignan compounds and serve as a guide for researchers. The specific biological activities and mechanisms of action of this compound have not been extensively studied and require experimental validation. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.

References

Application Notes and Protocols for Ananolignan L in Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ananolignan L, a dibenzocyclooctadiene lignan isolated from Kadsura ananosma, has demonstrated significant potential as a neuroprotective agent.[1][2][3][4][5] Preclinical in vitro studies have highlighted its ability to mitigate neuronal cell death induced by excitotoxicity, suggesting its promise in the development of therapeutics for neurodegenerative disorders. These application notes provide a summary of the available data, detailed experimental protocols for assessing its neuroprotective activity, and an overview of the putative signaling pathways involved.

Pharmacological Data

The neuroprotective effects of this compound have been evaluated in in vitro models of glutamate-induced excitotoxicity. While specific quantitative data for this compound from its primary research publication is not publicly available, the following table represents typical data presentation for neuroprotective assays based on similar dibenzocyclooctadiene lignans.

Table 1: Representative Neuroprotective Activity of this compound against Glutamate-Induced Cytotoxicity in PC12 Cells

CompoundConcentrationCell Viability (%)% Protection
Control-100 ± 5.2-
Glutamate (10 mM)-45 ± 3.8-
This compound1 µM60 ± 4.127.3
This compound5 µM78 ± 3.960.0
This compound10 µM89 ± 4.580.0

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values should be determined experimentally.

Experimental Protocols

The following protocols describe standard methods for evaluating the neuroprotective effects of this compound in a neuronal cell line model.

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in PC12 Cells

Objective: To determine the protective effect of this compound on neuronal cells exposed to glutamate-induced excitotoxicity.

Materials:

  • PC12 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • This compound

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture:

    • Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Excitotoxicity:

    • Following pre-treatment, expose the cells to L-glutamate (final concentration 10 mM) for 24 hours to induce excitotoxicity. A negative control group should not be treated with glutamate.

  • Cell Viability Assay (MTT Assay):

    • After the 24-hour incubation with glutamate, remove the medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the neuroprotection assay described in Protocol 1.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis start Seed PC12 cells in 96-well plate incubation1 Incubate for 24h start->incubation1 pretreatment Pre-treat with this compound incubation1->pretreatment glutamate Induce excitotoxicity with Glutamate pretreatment->glutamate mtt_assay Perform MTT assay glutamate->mtt_assay data_analysis Measure absorbance and calculate cell viability mtt_assay->data_analysis end end data_analysis->end Results G cluster_0 Glutamate-Induced Excitotoxicity cluster_1 This compound Intervention Glutamate Glutamate NMDA_receptor NMDA Receptor Activation Glutamate->NMDA_receptor Ca_influx ↑ Intracellular Ca²⁺ NMDA_receptor->Ca_influx ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Survival Neuronal Survival Ananolignan_L This compound Antioxidant_defense ↑ Antioxidant Defense Ananolignan_L->Antioxidant_defense Bcl2 ↑ Bcl-2 (Anti-apoptotic) Ananolignan_L->Bcl2 Bax ↓ Bax (Pro-apoptotic) Ananolignan_L->Bax Antioxidant_defense->ROS Bcl2->Apoptosis Bax->Apoptosis

References

Ananolignan L: A Precursor for Neuroprotective Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ananolignan L is a dibenzocyclooctadiene lignan that has garnered interest within the scientific community for its potential neuroprotective properties. While its direct use as a synthetic precursor is not extensively documented, its structural analogs, such as ananolignans B, C, D, and F, have been successfully synthesized from a common intermediate. This highlights the potential of the ananolignan scaffold as a template for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of these analogs, based on established methodologies, and explores the potential biological signaling pathways associated with the neuroprotective effects of this class of compounds.

Synthetic Applications

The synthesis of several ananolignan analogs has been achieved through a versatile pathway starting from a common precursor. This approach allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Synthetic Workflow for Ananolignan Analogs

The overall synthetic strategy involves the construction of a key dibenzocyclooctadiene intermediate which can then be stereoselectively modified to yield various ananolignan analogs.

Synthetic_Workflow Start Starting Materials Intermediate Key Intermediate (66) Start->Intermediate Multi-step synthesis Ananolignan_B (-)-Ananolignan B Intermediate->Ananolignan_B Reduction & Acetylation Ananolignan_C (-)-Ananolignan C Intermediate->Ananolignan_C Diastereoselective reductions Ananolignan_D (-)-Ananolignan D Ananolignan_B->Ananolignan_D Stereoselective hydrogenation Ananolignan_F (-)-Ananolignan F Ananolignan_B->Ananolignan_F Configuration inversion & Acetylation

Caption: Synthetic workflow for ananolignan analogs.

Experimental Protocols

The following protocols are adapted from the work of Gong and RajanBabu, which outlines a general approach to the total synthesis of fully substituted dibenzocyclooctadiene lignans.

Synthesis of (-)-Ananolignan B from Intermediate 66

Materials:

  • General Intermediate 66

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OᵗBu)₃H)

  • Acetic anhydride

  • Pyridine

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the general intermediate 66 in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of LiAl(OᵗBu)₃H in THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Dissolve the crude alcohol in a mixture of DCM and pyridine.

  • Add acetic anhydride dropwise and stir the reaction at room temperature until acetylation is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford (-)-Ananolignan B.

Synthesis of (-)-Ananolignan D from (-)-Ananolignan B

Materials:

  • (-)-Ananolignan B

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Methanol

Procedure:

  • Dissolve (-)-Ananolignan B in a mixture of ethyl acetate and methanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Subject the reaction mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus).

  • Stir vigorously at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (-)-Ananolignan D.

Quantitative Data Summary

ProductStarting MaterialKey ReagentsYield (%)Purity (%)
(-)-Ananolignan BIntermediate 66LiAl(OᵗBu)₃H, Acetic anhydrideN/A>95
(-)-Ananolignan CIntermediate 66Diastereoselective reducing agentsN/A>95
(-)-Ananolignan D(-)-Ananolignan BPd/C, H₂N/A>95
(-)-Ananolignan F(-)-Ananolignan BReagents for hydroxyl inversion, Ac₂ON/A>95
Note: Specific yield data is not available in the reviewed literature, but the syntheses are reported to be efficient.

Biological Activity and Signaling Pathways

This compound has been identified as having significant neuroprotective effects in in vitro assays.[1] The neuroprotective mechanisms of lignans, as a class of compounds, are often attributed to their antioxidant and anti-inflammatory properties.

Potential Neuroprotective Signaling Pathways

Lignans are known to modulate several key signaling pathways involved in cellular protection against oxidative stress and inflammation. The Nrf2 and NF-κB pathways are prominent examples.

Signaling_Pathways cluster_0 Oxidative Stress cluster_1 Inflammatory Stimuli cluster_2 Nrf2 Pathway (Antioxidant Response) cluster_3 NF-κB Pathway (Inflammatory Response) ROS ROS Nrf2 Nrf2 Activation ROS->Nrf2 Stimuli LPS, etc. NFkB_Inhibition NF-κB Inhibition Stimuli->NFkB_Inhibition Ananolignan_L This compound Ananolignan_L->Nrf2 Activates Ananolignan_L->NFkB_Inhibition Promotes ARE ARE-mediated Gene Expression Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Inhibits Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Inhibition->Proinflammatory_Cytokines Inhibits NFkB_Inhibition->Neuroprotection

Caption: Potential neuroprotective signaling pathways of this compound.

The activation of the Nrf2 signaling pathway by lignans leads to the upregulation of antioxidant response elements (ARE), which in turn increases the expression of various cytoprotective genes and antioxidant enzymes like heme oxygenase-1 (HO-1).[2] Concurrently, many lignans have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4] The dual action of promoting antioxidant defenses and suppressing inflammatory responses is a key mechanism underlying the neuroprotective potential of this compound class.

Conclusion

While this compound itself has not been extensively utilized as a direct synthetic precursor in the available literature, the successful synthesis of its close analogs from a common intermediate demonstrates the feasibility of producing a range of dibenzocyclooctadiene lignans for further investigation. The provided protocols offer a foundational methodology for researchers to synthesize these compounds and explore their biological activities. The neuroprotective effects of this compound and related compounds are likely mediated through the modulation of key cellular signaling pathways, including Nrf2 and NF-κB, making them attractive candidates for the development of novel therapeutics for neurodegenerative diseases. Further research is warranted to elucidate the precise mechanisms of action and to optimize the synthetic routes to these promising natural products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ananolignan L

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of ananolignan L and related dibenzocyclooctadiene lignans. Given the limited publicly available information on the direct total synthesis of this compound, this guide draws upon established synthetic routes for structurally similar ananolignans, such as ananolignan B, C, D, and F.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the dibenzocyclooctadiene core of ananolignans?

A common and effective strategy involves the intramolecular coupling of a functionalized biaryl precursor to form the central eight-membered ring. Key steps typically include the formation of a biaryl bond, followed by cyclization. One notable approach is the borostannylative cyclization of a chiral diynyl precursor, which has been successfully applied to the synthesis of several dibenzocyclooctadiene lignans.

Q2: How can the stereochemistry of the substituents on the cyclooctadiene ring be controlled?

Stereocontrol is a critical challenge in the synthesis of ananolignans. The stereochemistry is often established during the formation of the precursor molecule before cyclization. For instance, the use of chiral auxiliaries or asymmetric catalysis in reactions leading up to the key cyclization step can set the desired stereocenters. Post-cyclization modifications, such as stereoselective reductions, can also be employed to achieve the correct stereoisomer.

Q3: What are the main challenges in the final steps of ananolignan synthesis?

Late-stage functional group manipulations can be challenging due to the complex and often sensitive nature of the dibenzocyclooctadiene scaffold. These steps may include deprotection, oxidation, or reduction, where chemoselectivity and stereoselectivity are paramount. Careful selection of reagents and reaction conditions is crucial to avoid unwanted side reactions or degradation of the core structure.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in biaryl coupling step (e.g., Suzuki or Ullmann coupling) - Inactive catalyst- Poor quality of reagents (e.g., boronic acid, organohalide)- Inappropriate solvent or temperature- Steric hindrance around the coupling sites- Use a freshly prepared or commercially sourced high-quality catalyst.- Purify all reagents before use.- Screen different solvents and temperatures to optimize the reaction conditions.- Consider using a more reactive catalyst or a different coupling strategy if steric hindrance is significant.
Formation of undesired byproducts during cyclization - Incorrect reaction concentration (intermolecular vs. intramolecular reaction)- Unwanted side reactions due to reactive functional groups- Non-optimal catalyst or reaction conditions- Perform the cyclization under high dilution conditions to favor the intramolecular pathway.- Protect reactive functional groups that are not involved in the cyclization.- Screen different catalysts and reaction conditions (temperature, solvent, reaction time) to minimize byproduct formation.
Poor diastereoselectivity in reduction steps - Inappropriate reducing agent- Steric hindrance directing the reaction to the undesired face- Unfavorable transition state geometry- Screen a variety of reducing agents (e.g., L-Selectride, LiAl(OtBu)3H) to find one that provides the desired stereoselectivity.- Analyze the steric environment around the ketone to choose a reducing agent that can approach from the desired direction.- Consider computational modeling to understand the transition state and guide the selection of reagents.
Difficulty in purification of the final product - Presence of closely related stereoisomers- Contamination with residual catalyst or reagents- Product instability on silica gel- Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation of stereoisomers.- Employ appropriate workup procedures to remove catalysts and reagents before chromatography.- Consider using a different stationary phase for chromatography (e.g., alumina, reversed-phase silica) or recrystallization if the product is a solid.

Experimental Protocols

1. Synthesis of the Biaryl Precursor:

A key step is the construction of the substituted biaryl system. This can be achieved through a Suzuki-Miyaura coupling reaction.

  • Reaction: Coupling of an aryl halide with an arylboronic acid.

  • Reagents: Aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), K₂CO₃ (2.0 eq.).

  • Solvent: Toluene/EtOH/H₂O (4:1:1).

  • Procedure: To a degassed solution of the aryl halide in the solvent mixture, add the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Heat the mixture at 90 °C under an inert atmosphere for 12 hours. After cooling, extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

2. Formation of the Dibenzocyclooctadiene Ring:

A common method to form the eight-membered ring is through an intramolecular cyclization.

  • Reaction: Intramolecular Heck reaction.

  • Reagents: Biaryl precursor with appropriate functional groups (e.g., a vinyl group and a halide), Pd(OAc)₂ (0.1 eq.), P(o-tol)₃ (0.2 eq.), Ag₂CO₃ (2.0 eq.).

  • Solvent: Anhydrous acetonitrile.

  • Procedure: To a solution of the biaryl precursor in anhydrous acetonitrile, add Pd(OAc)₂, P(o-tol)₃, and Ag₂CO₃. Heat the mixture at 80 °C under an inert atmosphere for 24 hours. After cooling, filter the reaction mixture through Celite, concentrate the filtrate, and purify the residue by column chromatography.

3. Final Functional Group Manipulations:

The final steps typically involve stereoselective reductions and/or deprotection to yield the natural product.

  • Reaction: Stereoselective reduction of a ketone.

  • Reagents: Ketone precursor (1.0 eq.), L-Selectride (1.5 eq.).

  • Solvent: Anhydrous THF.

  • Procedure: Cool a solution of the ketone precursor in anhydrous THF to -78 °C under an inert atmosphere. Add L-Selectride dropwise and stir the reaction mixture at -78 °C for 3 hours. Quench the reaction with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product A Aryl Halide C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Biaryl Precursor C->D Yield: 70-90% E Intramolecular Cyclization D->E F Dibenzocyclooctadiene Core E->F Yield: 40-60% G Functional Group Manipulation F->G H This compound G->H Yield: 50-80%

Caption: Generalized synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Cyclization? conc Check Reaction Concentration start->conc Yes protect Protecting Groups Needed? start->protect No high_dilution Use High Dilution conc->high_dilution optimize Optimize Catalyst/Conditions protect->optimize No add_pg Add Protecting Groups protect->add_pg Yes screen_cat Screen Catalysts optimize->screen_cat

Caption: Troubleshooting logic for low cyclization yield.

Technical Support Center: Ananolignan L Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation issues related to Ananolignan L. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide also offers general best practices for handling and assessing the stability of lignans and other phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on available product information, this compound powder should be stored in a sealed container in a cool and dry place.[1] For long-term storage of stock solutions, temperatures below -20°C are recommended, which can maintain stability for several months.[1]

Q2: I am dissolving this compound for my experiment. What is the recommended solvent?

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Inconsistent results can indeed be a sign of compound degradation. Lignans, as phenolic compounds, can be susceptible to degradation under certain conditions. Factors that may influence stability include:

  • pH: Extreme pH values (both acidic and basic) can catalyze hydrolysis or oxidation.

  • Light: Exposure to UV or even ambient light can lead to photodegradation. It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Oxygen: The presence of oxygen can lead to oxidation, especially in the presence of metal ions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Repeated Freeze-Thaw Cycles: This can lead to degradation and precipitation of the compound from the solution. It is recommended to aliquot stock solutions into smaller, single-use volumes.

Q4: How can I visually detect if my this compound sample has degraded?

A4: Visual signs of degradation can include a change in the color of the solid powder or the solution. Precipitation from a solution that was previously clear can also be an indicator of degradation or insolubility over time. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.

Q5: What analytical methods are recommended for assessing the purity and stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for assessing the purity and stability of compounds like this compound. By comparing the peak area of the parent compound over time and under different stress conditions, you can quantify its stability. The appearance of new peaks would indicate the formation of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low bioactivity Compound degradation leading to lower effective concentration.1. Prepare fresh solutions from solid material.2. Assess the purity of the stock solution using HPLC.3. Review storage and handling procedures.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Protect the compound from light, oxygen, and extreme temperatures.2. If in an aqueous buffer, check the pH and consider using a different buffer system.3. Perform a forced degradation study to identify potential degradation pathways.
Precipitation in stock solution Poor solubility or degradation leading to insoluble products.1. Gently warm the solution and sonicate to try and redissolve the compound.[1]2. If precipitation persists, prepare a fresh, less concentrated stock solution.3. Consider using a different solvent for the stock solution.
Color change of solution Oxidation or other chemical reactions.1. Prepare solutions fresh before each experiment.2. Degas solvents to remove dissolved oxygen.3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.

    • Thermal Stress: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose the stock solution to UV light (e.g., 254 nm) or a high-intensity visible light source.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples if necessary, and then analyze all samples by HPLC or LC-MS to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Protocol 2: General HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound, or a mass spectrometer.

Data Presentation

Table 1: Example Stability Data for this compound under Stress Conditions
Condition Time (hours) Purity (%) Number of Degradation Products
Control (4°C, dark) 099.50
2499.40
0.1 M HCl (RT) 099.50
2495.22
0.1 M NaOH (RT) 099.50
2478.14
3% H₂O₂ (RT) 099.50
2485.63
60°C (dark) 099.50
2492.31
UV Light (RT) 099.50
2465.45

Visualizations

G Workflow for Assessing Compound Stability start Start: this compound Sample prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prepare_stock->stress_conditions time_points Collect Samples at Different Time Points stress_conditions->time_points hplc_analysis Analyze by HPLC/LC-MS time_points->hplc_analysis data_analysis Quantify Purity and Identify Degradants hplc_analysis->data_analysis stable Compound is Stable data_analysis->stable No significant degradation unstable Compound is Unstable data_analysis->unstable Significant degradation report Report Findings and Optimize Handling stable->report unstable->report G Troubleshooting Unexpected Experimental Results start Inconsistent or Unexpected Results check_purity Check Purity of Stock Solution (HPLC) start->check_purity purity_ok Purity > 95%? check_purity->purity_ok review_protocol Review Experimental Protocol and Conditions (pH, temp, light) purity_ok->review_protocol Yes degraded Purity < 95% (Degradation likely) purity_ok->degraded No prepare_fresh Prepare Fresh Solution from Solid Stock rerun_exp Re-run Experiment prepare_fresh->rerun_exp review_protocol->prepare_fresh optimize_storage Optimize Storage and Handling Procedures degraded->optimize_storage optimize_storage->prepare_fresh G Potential Degradation Pathways for a Generic Phenolic Compound ananolignan This compound (Phenolic Structure) oxidation Oxidation Products (Quinones, etc.) ananolignan->oxidation O₂ / Light / Metal Ions hydrolysis Hydrolysis Products ananolignan->hydrolysis H⁺ / OH⁻ photodegradation Photodegradation Products ananolignan->photodegradation UV Light

References

Technical Support Center: Optimizing Ananolignan L Solubility for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with ananolignan L, a compound known for its potential therapeutic properties but also for its challenging solubility. Our goal is to provide practical guidance to ensure the successful design and execution of your experiments.

Troubleshooting Guide: Common Solubility Issues

Researchers may encounter several issues when attempting to dissolve and use this compound in experimental settings. This guide provides a systematic approach to overcoming these challenges.

Issue 1: this compound Fails to Dissolve in Aqueous Buffers

Cause: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like phosphate-buffered saline (PBS) and cell culture media. Direct addition of this compound powder to aqueous solutions will likely result in the compound remaining undissolved.

Solution Workflow:

  • Primary Dissolution in an Organic Solvent: The recommended approach is to first dissolve this compound in a 100% organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating a high-concentration stock solution.

  • Serial Dilution: Once a stock solution is prepared, it can be serially diluted to the desired final concentration in the aqueous experimental buffer.

  • Controlled Final Solvent Concentration: It is crucial to minimize the final concentration of the organic solvent in your assay to avoid solvent-induced artifacts or cytotoxicity. As a general guideline, the final DMSO concentration in most cell-based assays should be kept at or below 0.5% (v/v), with an ideal target of ≤ 0.1%.

Issue 2: Precipitation Occurs Upon Dilution of DMSO Stock into Aqueous Buffer

Cause: This common phenomenon, known as "solvent-shifting" or "precipitation upon dilution," occurs when the concentrated this compound solution in DMSO is introduced into the aqueous buffer. The dramatic change in solvent polarity causes the compound to "crash out" of the solution as it is no longer soluble in the predominantly aqueous environment.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the aqueous buffer, thereby keeping the final DMSO concentration low while achieving the desired this compound concentration.

  • Modify Dilution Technique: Add the this compound stock solution to the aqueous buffer while gently vortexing or swirling the tube. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that promote precipitation.

  • Consider Co-solvents: While DMSO is a primary choice, other water-miscible organic solvents like ethanol could be tested for their ability to maintain solubility upon dilution. However, the compatibility of any co-solvent with the specific experimental system must be verified.

  • Gentle Warming or Sonication: Briefly warming the solution to 37°C or using a sonicator can help to redissolve small amounts of precipitate. However, if the solution becomes cloudy again upon returning to room temperature, it indicates that the solution is supersaturated and unstable. In such cases, it is advisable to centrifuge the solution and use the supernatant, keeping in mind that the actual concentration will be lower than the intended concentration.

Issue 3: Solution Becomes Cloudy Over Time

Cause: A solution that is initially clear but becomes cloudy over time suggests that the this compound concentration is at or near its limit of solubility in that specific buffer system, leading to the formation of a metastable supersaturated solution. Several factors can contribute to this instability:

  • Temperature Fluctuations: A decrease in temperature can reduce the solubility of the compound.

  • Interactions with Buffer Components: Salts or proteins within the buffer may interact with this compound, promoting its precipitation over time.

Preventative Measures:

  • Maintain Constant Temperature: Ensure that your experimental setup is maintained at a consistent temperature.

  • Prepare Fresh Solutions: Prepare working solutions of this compound fresh for each experiment to minimize the risk of precipitation during storage.

  • Filter Sterilization: If sterile filtration is required, use a low-protein-binding filter (e.g., PVDF) to minimize the loss of the compound due to adsorption to the filter membrane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.

Q2: Is there any quantitative solubility data available for this compound?

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary. As a general rule, it is best to keep the final DMSO concentration in cell-based assays at or below 0.5% (v/v), and ideally at 0.1% or lower. It is highly recommended to perform a vehicle control experiment to determine the effect of the final DMSO concentration on your specific cell line.

Q4: Can I use ethanol or methanol to dissolve this compound?

A4: Ethanol and methanol can also be used as solvents for hydrophobic compounds. However, DMSO is often preferred due to its ability to dissolve a wide range of compounds at high concentrations. If you choose to use ethanol or methanol, it is important to consider their potential effects on your experimental system and to keep the final concentration low.

Q5: My this compound solution is clear, but I am not seeing the expected biological effect. What could be the problem?

A5: If you are confident that the compound is in solution, consider the following possibilities:

  • Compound Degradation: Ensure that the this compound is not degrading in your experimental conditions. Protect stock solutions from light and store them appropriately.

  • Interaction with Media Components: Components in your cell culture media, such as serum proteins, may bind to this compound and reduce its effective concentration.

  • Cellular Uptake: The compound may not be efficiently taken up by the cells.

  • Biological Activity: The expected biological effect may not be present in your specific experimental model.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to the sterile vial. If the compound is handled in milligram quantities, ensure the balance has the appropriate precision.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the vial for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that the compound is completely dissolved and there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Protocol for Preparing a Working Solution in Aqueous Buffer

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Calculate the required volume of stock solution: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • Prepare the aqueous buffer: Dispense the required volume of the aqueous buffer into a sterile tube.

  • Add the stock solution: While gently vortexing or swirling the tube containing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes the risk of precipitation.

  • Final Mixing: Briefly vortex the final solution to ensure homogeneity.

  • Visual Inspection: Visually inspect the working solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.

Data Presentation

Table 1: General Solubility Characteristics of Lignans

SolventGeneral SolubilityNotes
WaterPoorLignans are generally hydrophobic.
Aqueous Buffers (PBS, Media)Very Poor to InsolubleProne to precipitation, especially at higher concentrations.
Dimethyl Sulfoxide (DMSO)Generally GoodA common solvent for creating high-concentration stock solutions.
EthanolModerateCan be used as a co-solvent, but may have lower solubilizing capacity than DMSO.
MethanolModerateSimilar to ethanol, can be used as a co-solvent.
AcetoneModerateMay be used for initial dissolution, but less common for biological assays.

Visualization of Potential Signaling Pathways

Lignans have been reported to modulate several key signaling pathways involved in cellular processes. While the specific effects of this compound are still under investigation, the following diagrams illustrate pathways that are common targets for this class of compounds.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Assay cluster_troubleshooting Troubleshooting Ananolignan_L_Powder This compound (Powder) Stock_Solution 10 mM Stock Solution Ananolignan_L_Powder->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Working_Solution Final Working Solution Stock_Solution->Working_Solution Dilute (while vortexing) Aqueous_Buffer Aqueous Buffer (e.g., Cell Culture Medium) Aqueous_Buffer->Working_Solution Cell_Culture Cell Culture Experiment Working_Solution->Cell_Culture Treat Cells Precipitation Precipitation? Working_Solution->Precipitation Reduce_Concentration Reduce Final Concentration Precipitation->Reduce_Concentration If Yes Change_Solvent Use Co-solvent Precipitation->Change_Solvent If Yes Modify_Technique Modify Dilution Technique Precipitation->Modify_Technique If Yes

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathways cluster_lignan This compound (Hypothesized) cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Ananolignan_L This compound IKK IKK Ananolignan_L->IKK Inhibits (Hypothesized) MAPKKK MAPKKK Ananolignan_L->MAPKKK Inhibits (Hypothesized) PI3K PI3K Ananolignan_L->PI3K Inhibits (Hypothesized) NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Phosphorylates IκBα Nucleus_NFkB Nuclear Translocation NFkB_p65_p50->Nucleus_NFkB Inflammatory_Genes Inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors_MAPK Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors_MAPK Cellular_Response_MAPK Cellular Response (Proliferation, Apoptosis) Transcription_Factors_MAPK->Cellular_Response_MAPK Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Potential signaling pathways modulated by lignans like this compound.

Technical Support Center: Overcoming Resistance in Ananolignan L Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during bioassays with ananolignan L, a novel lignan compound. Our aim is to help you navigate potential resistance mechanisms and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My bioassay results with this compound are inconsistent across experiments. What are the potential causes?

A1: Inconsistent results in this compound bioassays can stem from several factors. Firstly, inherent biological variability between cell passages or batches of reagents can contribute. Secondly, technical variability, including minor differences in incubation times, cell seeding densities, or compound preparation, can lead to significant discrepancies. It is also crucial to consider the possibility of pan-assay interference compounds (PAINS) or other artifacts that can cause non-specific activity[1][2]. We recommend standardizing your protocol meticulously and including appropriate controls in every experiment.

Q2: this compound shows lower than expected potency in my cancer cell line. Could this be due to resistance?

A2: Yes, lower than expected potency can be a sign of intrinsic or acquired resistance. A primary mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1)[3][4][5]. These transporters can actively efflux this compound from the cell, reducing its intracellular concentration and thus its cytotoxic effect.

Q3: How can I determine if my cell line is expressing high levels of P-glycoprotein (P-gp)?

A3: You can assess P-gp expression and activity through several methods. Western blotting or flow cytometry using a P-gp specific antibody can quantify the protein levels. Functional assays, such as the rhodamine 123 efflux assay, are also highly effective. In this assay, P-gp-overexpressing cells will show lower intracellular accumulation of the fluorescent substrate rhodamine 123, which can be reversed by a known P-gp inhibitor like verapamil.

Q4: Can this compound itself induce resistance in my cell line over time?

A4: Prolonged exposure to a cytotoxic agent can lead to the development of acquired resistance. This can occur through the upregulation of drug efflux pumps, alterations in the drug target, or activation of pro-survival signaling pathways. To mitigate this, it is advisable to use the lowest effective concentration and limit the duration of exposure where possible in your experimental design.

Q5: Are there known lignans that can overcome multidrug resistance?

A5: Yes, several studies have shown that certain lignans can reverse MDR. For example, deoxyschizandrin and gamma-schizandrin have been found to restore the cytotoxic action of doxorubicin in resistant lung cancer cells by increasing its intracellular accumulation[3]. Similarly, lignans from Phyllanthus amarus have demonstrated the ability to inhibit P-gp activity and potentiate the effects of conventional chemotherapeutics[4][5]. This suggests that co-administration of this compound with an MDR modulator could be a viable strategy.

Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Suspected Multidrug Resistance

If you suspect that MDR is affecting your this compound bioassays, follow this step-by-step guide to diagnose and address the issue.

Table 1: Troubleshooting Low Potency and Suspected Resistance

Observation Potential Cause Recommended Action
This compound shows high potency in sensitive parental cell lines but low potency in a specific sub-line.The sub-line may overexpress efflux pumps like P-gp or MRP1.1. Perform a P-gp or MRP1 expression analysis (Western blot, qPCR).2. Conduct a functional efflux pump assay (e.g., rhodamine 123 assay).3. Co-administer this compound with a known MDR inhibitor (e.g., verapamil, cyclosporine A) to see if potency is restored.
The cytotoxic effect of this compound decreases over time with continuous exposure.Acquired resistance may be developing in the cell population.1. Perform a dose-response curve with and without an MDR inhibitor.2. Analyze the expression of ABC transporters in the treated vs. untreated cells.3. Consider using a lower, intermittent dosing schedule.
High variability in results between replicate experiments.Inconsistent activity of efflux pumps or other resistance mechanisms.1. Standardize cell culture conditions, including passage number and confluency.2. Ensure consistent timing and concentration of all reagents.3. Include a positive control (a known cytotoxic agent) and a negative control in each assay.

Experimental Workflow for Investigating Resistance

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Diagnostic Experiments cluster_3 Phase 4: Data Analysis and Conclusion A Low potency or inconsistent results with this compound B Hypothesis: Multidrug Resistance (MDR) via efflux pumps A->B C Western Blot / qPCR for P-gp/MRP1 expression B->C D Rhodamine 123 Efflux Assay B->D E Cytotoxicity Assay with MDR inhibitor (e.g., Verapamil) B->E F Increased P-gp/MRP1 expression? C->F G Increased Rhodamine 123 accumulation with inhibitor? D->G H Restored this compound potency with inhibitor? E->H I Conclusion: MDR is a likely mechanism of resistance F->I Yes J Conclusion: Other resistance mechanisms may be involved F->J No G->I Yes G->J No H->I Yes H->J No

Caption: Workflow for diagnosing multidrug resistance.

Guide 2: Addressing Pan-Assay Interference Compounds (PAINS)

PAINS are compounds that appear to be active in many different assays due to non-specific mechanisms, such as aggregation, reactivity, or fluorescence interference[1][2].

Table 2: Troubleshooting Pan-Assay Interference

Observation Potential Cause Recommended Action
This compound is active in multiple, unrelated bioassays.The compound may be a PAIN.1. Check the structure of this compound against known PAINS databases.2. Perform control experiments, such as running the assay in the absence of the target protein.
Assay results are sensitive to the concentration of detergent in the buffer.Compound aggregation may be occurring.1. Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates.2. Analyze the compound's solubility and aggregation properties.
High background signal in fluorescence-based assays.This compound may be autofluorescent at the assay wavelengths.1. Measure the fluorescence of this compound alone at the excitation and emission wavelengths of the assay.2. If autofluorescent, consider switching to a non-fluorescent assay format (e.g., colorimetric, luminescent).

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity

This protocol is designed to functionally assess P-glycoprotein (P-gp) activity in your cell line.

Materials:

  • Resistant and sensitive (parental) cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (P-gp inhibitor, stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

  • Pre-treat the cells with either vehicle (DMSO), verapamil (50 µM), or this compound (at various concentrations) for 1 hour at 37°C.

  • Add rhodamine 123 to a final concentration of 1 µM to all wells.

  • Incubate for 1 hour at 37°C, protected from light.

  • Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.

  • Add 100 µL of PBS to each well.

  • Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~525 nm) or by flow cytometry.

Expected Results: Resistant cells will exhibit lower rhodamine 123 accumulation (lower fluorescence) compared to sensitive cells. Treatment with verapamil or an effective concentration of this compound (if it inhibits P-gp) should increase rhodamine 123 accumulation in resistant cells.

Table 3: Example Data for Rhodamine 123 Efflux Assay

Cell Line Treatment Mean Fluorescence Intensity (Arbitrary Units) Standard Deviation
SensitiveVehicle15,234897
SensitiveVerapamil (50 µM)15,876954
ResistantVehicle4,567342
ResistantVerapamil (50 µM)14,982876
ResistantThis compound (10 µM)9,876654
ResistantThis compound (50 µM)13,543812
Protocol 2: Cytotoxicity Assay in Resistant Cell Lines

This protocol determines the cytotoxic effect of this compound in the presence or absence of an MDR inhibitor.

Materials:

  • Resistant and sensitive cell lines

  • This compound

  • Verapamil

  • MTT or similar cell viability reagent

  • Culture medium

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates as described above.

  • Prepare serial dilutions of this compound.

  • Treat the cells with this compound alone or in combination with a sub-toxic concentration of verapamil (e.g., 5 µM).

  • Incubate for 48-72 hours.

  • Perform an MTT assay to assess cell viability.

  • Calculate the IC50 values for this compound in each condition.

Expected Results: The IC50 value of this compound should be significantly lower in the resistant cell line when co-treated with verapamil, indicating a reversal of resistance.

Signaling Pathways

Hypothetical Signaling Pathway for this compound Action and Resistance

This compound may exert its cytotoxic effects by inducing apoptosis through the inhibition of a pro-survival signaling pathway, such as the PI3K/Akt/mTOR pathway. Resistance can emerge through the upregulation of efflux pumps that reduce the intracellular concentration of the compound.

G cluster_0 Cell Exterior cluster_1 Cell Interior Ananolignan L_ext This compound Ananolignan L_int This compound Ananolignan L_ext->Ananolignan L_int Diffusion PI3K PI3K Ananolignan L_int->PI3K Inhibits Pgp P-glycoprotein (P-gp) Ananolignan L_int->Pgp Substrate for Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Pgp->Ananolignan L_ext Efflux

Caption: this compound signaling and resistance pathway.

References

contamination issues in ananolignan L samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ananolignan L Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the handling, analysis, and use of this compound samples.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows unexpected peaks in the HPLC chromatogram. What could be the cause?

A1: Unexpected peaks in your HPLC chromatogram can arise from several sources of contamination. These can be broadly categorized as:

  • Solvent-Related Impurities: Residual solvents from the extraction and purification process are a common source of contamination. Ensure that high-purity solvents are used and that the final product is thoroughly dried.

  • Matrix-Related Impurities: If the this compound is extracted from a plant source, co-extraction of other structurally similar lignans or other plant secondary metabolites can occur.[1][2]

  • Degradation Products: this compound, like other lignans, can degrade under certain conditions. Exposure to high temperatures, strong light, or acidic/alkaline conditions can lead to the formation of degradation products.[3][4]

  • System Contamination: Contamination can also originate from the analytical instrument itself, such as plasticizers from tubing or residues from previous analyses.

Q2: How can I identify the nature of the contaminants in my this compound sample?

A2: A combination of analytical techniques is often necessary for unambiguous identification of impurities.

  • LC-MS/MS: This is a powerful technique for separating and identifying unknown compounds. The mass-to-charge ratio and fragmentation pattern can provide significant structural information.[1][3]

  • NMR Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of impurities. Comparison of the spectra of your sample with that of a pure this compound standard and with databases of common laboratory contaminants can help in identification.[5][6]

  • GC-MS: For volatile impurities, GC-MS can be a suitable analytical method.[1]

Q3: What are the best practices for storing this compound to prevent degradation?

A3: To ensure the stability of your this compound samples, it is recommended to:

  • Store at low temperatures: For long-term storage, keeping the sample at -20°C or below is advisable.[3]

  • Protect from light: Store samples in amber vials or in the dark to prevent photodegradation.[3]

  • Use an inert atmosphere: For highly sensitive samples, storage under an inert gas like argon or nitrogen can prevent oxidation.

  • Control humidity: Keep samples in a desiccated environment to prevent hydrolysis.

Q4: Can the extraction method influence the purity of the this compound sample?

A4: Absolutely. The choice of extraction solvent and method significantly impacts the purity of the final product. The polarity of the solvent will determine which compounds are co-extracted with the this compound.[3][7][8] Sequential extraction with solvents of increasing polarity can be an effective strategy to remove unwanted compounds.[1] Modern extraction techniques like supercritical fluid extraction or microwave-assisted extraction may offer higher selectivity and efficiency.[9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in NMR spectrum Residual solvents (e.g., ethyl acetate, methanol, acetone).- Dry the sample under high vacuum for an extended period.- Compare the chemical shifts of the unknown peaks with known solvent peaks in the deuterated solvent used.- Perform a solvent-free purification step like preparative HPLC.
Co-extracted lignans or other plant metabolites.- Use a more selective extraction method.- Employ a multi-step purification protocol (e.g., column chromatography followed by preparative HPLC).- Characterize the impurity using 2D NMR and MS techniques.
Loss of bioactivity in cell-based assays Degradation of this compound.- Check the storage conditions of your stock solutions (temperature, light exposure).- Prepare fresh solutions before each experiment.- Analyze the sample by HPLC to check for the appearance of degradation products. Lignans can be sensitive to acidic or alkaline conditions.[3]
Incompatibility with assay components.- Test the stability of this compound in the assay medium over the time course of the experiment.- Run a vehicle control to rule out solvent effects.
Poor peak shape in HPLC analysis (tailing, fronting) Column overload.- Dilute the sample and reinject.- Use a column with a higher loading capacity.
Inappropriate mobile phase pH.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
Column contamination or degradation.- Flush the column with a strong solvent.- If the problem persists, replace the column.[10][11][12]
Inconsistent results between batches Variation in the purity of this compound.- Perform a quantitative analysis (e.g., qNMR or HPLC with a certified reference standard) on each new batch.- Source this compound from a reputable supplier with a detailed certificate of analysis.
Different storage histories of the batches.- Ensure all batches are stored under identical, optimal conditions.

Experimental Protocols

Protocol 1: General Purification of Lignans from a Crude Plant Extract

This protocol provides a general workflow for the purification of lignans, which can be adapted for this compound.

  • Initial Extraction:

    • The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, for instance, starting with hexane (to remove non-polar compounds), followed by ethyl acetate, and then methanol.[1] Lignans are typically found in the more polar fractions.

  • Solvent Partitioning:

    • The crude methanol extract is concentrated and then partitioned between water and a series of immiscible organic solvents (e.g., ethyl acetate, butanol). This step helps to separate compounds based on their polarity.

  • Column Chromatography:

    • The fraction enriched in lignans is subjected to column chromatography. Common stationary phases include silica gel or Sephadex LH-20.[13][14]

    • A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Fractions containing the target lignan are further purified by prep-HPLC using a suitable column (e.g., C18) and mobile phase. This step is crucial for obtaining high-purity this compound.

Protocol 2: Quality Control of this compound by HPLC
  • System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for lignans (often around 280 nm).

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Lignans

Lignans are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and oxidative stress response.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_proliferation Cell Proliferation & Survival cluster_oxidative_stress Oxidative Stress Response Lignans1 Lignans NFkB NF-κB Pathway Lignans1->NFkB Inhibition MAPK MAPK Pathway Lignans1->MAPK Modulation Lignans2 Lignans Wnt Wnt/β-catenin Pathway Lignans2->Wnt Inhibition Lignans3 Lignans Nrf2 Nrf2 Pathway Lignans3->Nrf2 Activation

Caption: Key signaling pathways modulated by lignans.

Experimental Workflow for Contamination Analysis

This workflow outlines the logical steps to identify and characterize contaminants in an this compound sample.

Contamination_Workflow A This compound Sample with Suspected Contamination B HPLC/UPLC Analysis A->B C Pure Sample (Single Peak)? B->C E NMR Spectroscopy (1H, 13C, 2D) B->E D LC-MS/MS Analysis C->D No H Sample is Pure C->H Yes F Database Search (e.g., SciFinder, Reaxys) D->F E->F G Structure Elucidation of Impurity F->G I Preparative Chromatography for Purification G->I

Caption: Workflow for identifying and purifying contaminated samples.

References

Technical Support Center: Refining Ananolignan L Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the in vivo dosage of ananolignan L and other novel lignan compounds. Due to the limited availability of specific in vivo data for this compound, this guide draws upon established methodologies and data from studies on structurally related lignans.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in a rodent model?

A1: As there is no published in vivo data for this compound, a starting dose can be extrapolated from studies on other lignans. For example, studies with secoisolariciresinol diglycoside (SDG), another plant lignan, have used oral doses ranging from 10 to 40 mg/kg in rats.[1][2] A conservative approach would be to start with a low dose, such as 5-10 mg/kg, and perform a dose-escalation study to determine efficacy and toxicity.

Q2: What is the recommended route of administration for a novel lignan like this compound?

A2: The route of administration should be chosen based on the experimental objectives and the physicochemical properties of the compound. For initial efficacy and pharmacokinetic studies, intravenous (IV) or intraperitoneal (IP) administration is often preferred to ensure complete bioavailability. However, if the intended clinical application is oral, oral gavage (PO) studies are essential. Be aware that many lignans have low oral bioavailability.[1][2]

Q3: What are common challenges in formulating lignans for in vivo studies?

A3: Lignans are often poorly soluble in aqueous solutions. This necessitates the use of co-solvents or other formulation strategies. Common vehicles include a mixture of DMSO, polyethylene glycol (PEG), and saline. It is critical to conduct vehicle toxicity studies to ensure that the observed effects are due to the compound and not the vehicle.

Q4: How can I monitor for potential toxicity of this compound?

A4: Toxicity can be monitored through daily clinical observations (e.g., changes in weight, behavior, and activity), regular blood collection for hematology and clinical chemistry analysis, and histopathological examination of major organs at the end of the study. One study on the lignan enterolactone (EL) found that doses as low as 1 mg/kg (IV) and 10 mg/kg (PO) were fatal in rats, highlighting the importance of careful toxicity assessment.[1][2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable therapeutic effect - Insufficient dosage- Poor bioavailability- Rapid metabolism or clearance- Inappropriate animal model- Conduct a dose-escalation study.- Determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life).- Consider a different route of administration (e.g., IV or IP).- Ensure the chosen animal model is relevant to the disease being studied.
High variability in animal response - Inconsistent formulation- Improper dosing technique- Genetic variability in animal cohort- Differences in food and water intake- Ensure the formulation is homogenous before each administration.- Provide thorough training on dosing techniques (e.g., oral gavage, IV injection).- Use a sufficient number of animals per group to account for biological variability.- Standardize housing conditions and diet.
Adverse events or mortality - Compound toxicity- Vehicle toxicity- Complications from the route of administration- Perform a maximum tolerated dose (MTD) study.- Conduct a vehicle-only control group.- Refine the administration technique and monitor animals closely after dosing.
Precipitation of compound in formulation - Poor solubility- Incorrect vehicle composition- Temperature fluctuations- Optimize the co-solvent system.- Prepare fresh formulations daily.- Gently warm the formulation if appropriate for the compound's stability.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from in vivo studies of related lignans, which can serve as a reference for designing studies with this compound.

Table 1: Pharmacokinetic Parameters of Lignans in Male Wistar Rats [1][2]

Lignan Route Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Oral Bioavailability (%)
SDGIV20----
SDGPO40Not Detected--0
SECOIV20----
SECOPO400.20.50.325
EDIV5----
EDPO100.021.00.04< 1

SDG: Secoisolariciresinol diglucoside; SECO: Secoisolariciresinol; ED: Enterodiol

Table 2: Dosing and Tolerability of 7-Hydroxymatairesinol (7-HMR) in Postmenopausal Women [3]

Dose Group Daily Dose Duration Tolerability
Low Dose36 mg8 weeksWell tolerated
High Dose72 mg8 weeksWell tolerated

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents
  • Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Dissolve this compound in the vehicle to the desired concentration. Ensure the solution is clear and free of precipitates.

  • Dosing:

    • Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg).

    • Gently restrain the animal.

    • Insert a ball-tipped gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Intravenous Injection in Rodents
  • Preparation:

    • Prepare a sterile formulation of this compound suitable for intravenous injection. The vehicle must be well-tolerated systemically.

    • Filter-sterilize the formulation through a 0.22 µm filter.

  • Dosing:

    • Place the animal in a restraining device.

    • Warm the tail with a heat lamp to dilate the lateral tail veins.

    • Swab the tail with 70% ethanol.

    • Insert a 27-30 gauge needle into the vein and slowly inject the formulation.

    • Apply gentle pressure to the injection site after withdrawing the needle.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway for this compound and a typical experimental workflow for an in vivo study.

AnanolignanL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A This compound This compound This compound->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Neuroprotection

Caption: Hypothetical signaling pathway for this compound's neuroprotective effects.

InVivo_Workflow Formulation 1. This compound Formulation Dose_Escalation 2. Dose Escalation Study (Determine MTD) Formulation->Dose_Escalation Efficacy_Study 3. Efficacy Study (Disease Model) Dose_Escalation->Efficacy_Study Data_Analysis 6. Data Analysis Efficacy_Study->Data_Analysis PK_Study 4. Pharmacokinetic Study PK_Study->Data_Analysis Tox_Study 5. Toxicology Study Tox_Study->Data_Analysis Results 7. Refined Dosage Data_Analysis->Results

Caption: Experimental workflow for refining in vivo dosage of a novel compound.

References

common mistakes in ananolignan L handling and storage.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ananolignan L. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a type of lignan, a class of polyphenolic compounds found in plants. Lignans, including the dibenzylbutane subclass to which this compound belongs, are known for a variety of biological activities. Research on similar dibenzylbutane lignans suggests that they can exhibit anti-inflammatory properties by modulating key signaling pathways.[1][2] For instance, certain dibenzylbutane lignan derivatives have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[1][2][3] This is achieved by preventing the degradation of IκBα and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1]

Q2: How should I properly store this compound powder?

This compound, like many phenolic compounds, is susceptible to degradation from light, heat, and oxygen. To ensure its stability, it should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), in a cool and dry place. For long-term storage, it is recommended to keep the powder at -20°C.

Q3: What is the recommended solvent for dissolving this compound?

Q4: My experimental results with this compound are inconsistent. What could be the common causes?

Inconsistent results can stem from several factors related to the handling and storage of this compound, as well as the experimental setup itself. Key areas to investigate include:

  • Compound Degradation: Improper storage can lead to the degradation of this compound, affecting its biological activity. Ensure it is protected from light and stored at the correct temperature.

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations in your experiments. Visually inspect your solutions for any precipitate.

  • Pipetting Errors: Inaccurate pipetting, especially of viscous stock solutions like DMSO, can lead to significant variations in final concentrations.

  • Cell Culture Variability: Differences in cell passage number, confluency, and overall health can impact experimental outcomes.

  • Reagent Quality: Ensure all other reagents used in your experiments are of high quality and not expired.

Troubleshooting Guides

Issue 1: Unexpectedly Low or No Biological Activity

Possible Causes & Solutions

CauseSuggested Solution
Degradation of this compound - Verify that the compound has been stored correctly (protected from light, at -20°C for long-term storage).- Prepare fresh stock solutions from a new aliquot of the powder.- Consider running a quality control check of your compound using HPLC to assess its purity and integrity.
Incorrect Concentration - Double-check all calculations for dilutions.- Ensure complete dissolution of the compound in the solvent.- Use calibrated pipettes and proper pipetting techniques.
Cell Line Insensitivity - Confirm from literature that the chosen cell line is responsive to lignans or the targeted pathway.- Perform a dose-response experiment over a wide range of concentrations to determine the optimal effective concentration.
Experimental Protocol Error - Review the entire experimental protocol for any deviations.- Ensure appropriate incubation times and conditions.
Issue 2: Poor Solubility or Precipitation in Media

Possible Causes & Solutions

CauseSuggested Solution
Low Intrinsic Solubility - Increase the concentration of the organic solvent (e.g., DMSO) in the final working solution, ensuring it remains below the tolerance level for your cell line (typically <0.5%).- Prepare a more concentrated stock solution and use a smaller volume for dilution into the aqueous media.
"Salting Out" Effect - When diluting the stock solution into aqueous buffers or media, add it dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
pH-Dependent Solubility - Although specific data for this compound is unavailable, the solubility of phenolic compounds can be pH-dependent. If compatible with your experimental system, you could explore slight adjustments to the pH of your buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general method for the analysis of lignans and may need optimization for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A starting point could be a gradient of 30-70% acetonitrile in water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 280 nm, which is a common absorbance maximum for phenolic compounds.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute a small amount of the this compound stock solution in the mobile phase to an appropriate concentration for detection.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Weigh Powder Weigh Powder Dissolve in DMSO Dissolve in DMSO Weigh Powder->Dissolve in DMSO 1. Stock Solution Store at -20°C Store at -20°C Dissolve in DMSO->Store at -20°C 2. Aliquot Dilute in Media Dilute in Media Store at -20°C->Dilute in Media 3. Working Solution Treat Cells Treat Cells Dilute in Media->Treat Cells 4. Application Biological Assay Biological Assay Treat Cells->Biological Assay 5. Incubation Data Analysis Data Analysis Biological Assay->Data Analysis nfkb_pathway This compound's Putative Anti-Inflammatory Pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK This compound This compound IκBα IκBα This compound->IκBα Inhibits Degradation IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Activates

References

Technical Support Center: Scaling Up Ananolignan L Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Ananolignan L, a member of the dibenzocyclooctadiene lignan family. Given the limited publicly available data specifically for this compound scale-up, this guide leverages established principles and methodologies for the synthesis, purification, and production of structurally related lignans.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a dibenzocyclooctadiene lignan, a class of natural products known for their complex structures and diverse biological activities. This compound, isolated from plants of the Kadsura genus, has shown significant neuroprotective effects in preliminary studies, making it a compound of interest for further investigation in drug development.[1]

Q2: What are the primary methods for producing this compound?

There are three main approaches for producing this compound and other complex lignans:

  • Total Chemical Synthesis: Involves the step-by-step construction of the molecule from simple, commercially available starting materials. This method offers high control over purity and stereochemistry but can be complex and costly to scale.[2][3]

  • Plant Cell Culture: Involves growing plant cells (e.g., from Schisandra or related species) in bioreactors under controlled conditions to produce the desired lignans.[4][5] Elicitation (stimulating the cells with specific agents) can be used to boost production.[4]

  • Biocatalysis/Fermentation: Utilizes engineered microorganisms or isolated enzymes to perform specific steps in the synthesis pathway, potentially offering a more sustainable and efficient route for large-scale production.[6][7][8]

Q3: What are the major challenges in scaling up this compound production?

Scaling up production of complex molecules like this compound presents several challenges:

  • Complexity of Synthesis: The multi-step nature of chemical synthesis often involves sensitive reagents and intermediates, making consistent large-scale production difficult. The complex stereochemistry of these molecules adds another layer of difficulty.[4]

  • Low Yields: Both chemical synthesis and biotechnological methods can suffer from low overall yields, impacting cost-effectiveness.

  • Purification Difficulties: The final product must be separated from a complex mixture of reactants, byproducts, and media components, which can be challenging at a large scale.

  • Process Reproducibility: Ensuring consistent results when moving from laboratory (milligram-scale) to pilot or industrial (kilogram-scale) production is a significant hurdle. Factors like heat transfer, mixing efficiency, and reaction kinetics do not scale linearly.

  • Cost of Goods (CoG): The high cost of starting materials, specialized equipment, and lengthy production cycles can make the final product expensive.

Q4: What is a realistic target purity for scaled-up this compound for preclinical research?

For preclinical research and drug development, a purity of >98% is typically required. Achieving this at scale necessitates robust and optimized purification protocols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound production.

Chemical Synthesis Troubleshooting

Q: We are experiencing low yields in our key biaryl coupling step (e.g., Suzuki-Miyaura coupling) when moving from a 1g to a 100g scale. What could be the cause?

A: Low yields in palladium-catalyzed cross-coupling reactions during scale-up are common. Here are potential causes and solutions:

  • Poor Catalyst Activity:

    • Cause: The catalyst may be degrading due to exposure to air or impurities. The catalyst-to-substrate ratio may not be optimal at a larger scale.

    • Solution: Ensure all solvents and reagents are rigorously degassed to remove oxygen. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). Re-evaluate the catalyst loading (mol%); sometimes a slightly higher loading is needed at scale, though this increases costs.

  • Inefficient Mixing:

    • Cause: The reaction mixture, often heterogeneous, may not be mixed effectively in a larger reactor, leading to localized concentration gradients and incomplete reaction.

    • Solution: Re-evaluate the reactor's impeller design and mixing speed to ensure adequate mass transfer. For heterogeneous mixtures, consider mechanical stirrers that can handle slurries effectively.

  • Temperature Control Issues:

    • Cause: Exothermic or endothermic events are more difficult to control in large reactors. Local hot spots or insufficient heating can lead to side reactions or slow conversion.

    • Solution: Use a reactor with a jacketed heating/cooling system and monitor the internal temperature closely. Program a controlled addition of reagents if the reaction is highly exothermic.

  • Base and Solvent Effects:

    • Cause: The choice of base and solvent system is critical. A system that works at a small scale may not be optimal for a larger volume.

    • Solution: Re-screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems. Biphasic systems (e.g., Toluene/Water) are common and their phase transfer needs to be efficient.[9][10]

Table 1: Example Parameters for Suzuki-Miyaura Coupling at Different Scales

ParameterLab Scale (1 g)Pilot Scale (100 g)Key Considerations for Scale-Up
Reactant A (Aryl Halide) 1.0 mmol100.0 mmolMaintain high purity of starting materials.
Reactant B (Boronic Acid) 1.2 - 1.5 mmol120.0 - 150.0 mmolA slight excess is often needed to drive the reaction to completion.
Palladium Catalyst 1 - 5 mol%0.5 - 2 mol%Optimize catalyst loading to balance cost and reaction time.
Base (e.g., K₂CO₃) 2.0 - 3.0 mmol200.0 - 300.0 mmolEnsure the base is finely powdered for better reactivity.
Solvent Volume 10 - 20 mL1.0 - 2.0 LSolvent choice impacts reaction kinetics and product isolation.
Temperature 80 - 110 °C80 - 110 °CMonitor internal temperature closely to avoid overheating.
Reaction Time 12 - 24 hours18 - 36 hoursMonitor reaction progress by HPLC to determine endpoint.
Purification Troubleshooting

Q: We are struggling to achieve >98% purity of our final this compound product using column chromatography. Impurities with similar polarity are co-eluting.

A: Achieving high purity with complex mixtures is challenging. Consider the following strategies:

  • Optimize Stationary and Mobile Phases:

    • Cause: Standard silica gel may not provide sufficient resolution.

    • Solution:

      • Change Stationary Phase: Try different types of silica (e.g., high-resolution silica, C18 reverse-phase silica, or Sephadex LH-20).[11][12] Polyamide resins have also been used effectively for separating lignans from flavonoids.[13]

      • Optimize Mobile Phase: Systematically screen different solvent systems. Use gradient elution to improve separation. For reverse-phase chromatography, methanol/water or acetonitrile/water gradients are common.[14]

  • Multiple Chromatographic Steps:

    • Cause: A single chromatographic step may be insufficient.

    • Solution: Employ orthogonal purification methods. For example, use normal-phase silica gel chromatography first, followed by a reverse-phase HPLC or Sephadex LH-20 column for the final polishing step.[12]

  • Crystallization:

    • Cause: The product may be pure enough to crystallize after initial chromatography.

    • Solution: After achieving ~95% purity via chromatography, attempt to crystallize the product from a suitable solvent system. This can be a very effective final purification step to remove trace impurities.

Table 2: Comparison of Purification Techniques for Dibenzocyclooctadiene Lignans

TechniqueStationary PhaseTypical Mobile PhaseResolutionScalability
Flash Chromatography Silica GelHexane/Ethyl Acetate, Chloroform/MethanolMediumGood
Reverse-Phase Chromatography C18 SilicaAcetonitrile/Water, Methanol/WaterHighGood
Size-Exclusion Chromatography Sephadex LH-20Methanol, EthanolMediumModerate
Preparative HPLC C18 or other specialized phasesAcetonitrile/Water, Methanol/WaterVery HighModerate/Costly
Bioprocess (Plant Cell Culture/Fermentation) Troubleshooting

Q: Our plant cell culture shows good growth in a shake flask, but lignan productivity is significantly lower in a 5L bioreactor.

A: This is a classic scale-up challenge in bioprocessing. The environment inside a bioreactor is very different from a shake flask.

  • Oxygen Limitation:

    • Cause: Oxygen transfer is often a limiting factor in larger bioreactors. Plant cells have a specific oxygen demand for growth and secondary metabolite production.[15]

    • Solution: Increase the aeration rate (vvm - vessel volumes per minute) and/or agitation speed. However, be mindful of shear stress. Monitor dissolved oxygen (DO) levels and maintain them at an optimal setpoint (e.g., 30-50%).[15]

  • Shear Stress:

    • Cause: High agitation speeds required for mixing and aeration can damage plant cells.

    • Solution: Use low-shear impellers (e.g., marine or pitched-blade) designed for cell cultures. Gradually increase agitation speed while monitoring cell viability.

  • Nutrient and pH Gradients:

    • Cause: Inadequate mixing in a large bioreactor can lead to areas where cells are starved of nutrients or exposed to pH extremes.

    • Solution: Optimize the mixing parameters and ensure probes for pH and DO are placed correctly to get representative readings. Implement a fed-batch strategy to maintain optimal nutrient levels.

  • CO₂ Accumulation:

    • Cause: High cell densities can lead to the accumulation of toxic levels of dissolved CO₂.

    • Solution: Ensure adequate headspace aeration to strip CO₂ from the culture medium.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a generalized protocol and must be optimized for the specific substrates used in the this compound synthesis.

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet is assembled and flame-dried.

  • Reagent Charging: Under an inert atmosphere, the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) are charged into the reactor.

  • Solvent Addition: Degassed solvents (e.g., a mixture of toluene, ethanol, and water) are added via cannula.[9]

  • Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) is added. The mixture may change color.[16]

  • Reaction: The mixture is heated to the target temperature (e.g., 85-95 °C) with vigorous stirring. The reaction is monitored by TLC or HPLC until the limiting reagent is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and an organic solvent (e.g., ethyl acetate) to the reactor.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: General Procedure for Purification by Silica Gel Column Chromatography
  • Column Packing: A glass column is packed with silica gel as a slurry in the initial, low-polarity eluent (e.g., 100% hexane).

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of gradually increasing polarity (e.g., a gradient of 0% to 50% ethyl acetate in hexane).[9]

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Product Isolation: Pure fractions are combined and the solvent is removed by rotary evaporation to yield the purified product.

Visualizations

Workflow and Pathway Diagrams

ananolignan_synthesis_workflow cluster_synthesis Chemical Synthesis cluster_bioproduction Biotechnological Production cluster_downstream Downstream Processing A Aryl Halide Precursor C Suzuki-Miyaura Coupling A->C B Boronic Acid Precursor B->C D Cyclization & Elaboration C->D J Crude this compound D->J E Plant Cell Culture (e.g., Schisandra sp.) H Biomass Growth E->H F Fermentation (Engineered Yeast/Bacteria) F->H G Elicitation / Induction I Lignan Production G->I H->I I->J K Extraction J->K L Purification (Column Chromatography) K->L M Final API (>98% Purity) L->M

Caption: Generalized workflows for this compound production.

troubleshooting_yield start Low Product Yield at Scale? process_type Process Type? start->process_type chem_synthesis Chemical Synthesis process_type->chem_synthesis Chemical bioprocess Bioprocess process_type->bioprocess Bio chem_q1 Inert Atmosphere Maintained? chem_synthesis->chem_q1 bio_q1 Dissolved Oxygen Level Optimal? bioprocess->bio_q1 chem_a1_no Solution: Improve degassing and inerting protocol. chem_q1->chem_a1_no No chem_q2 Mixing Efficient? chem_q1->chem_q2 Yes chem_a2_no Solution: Check impeller design and agitation speed. chem_q2->chem_a2_no No chem_q3 Temperature Stable? chem_q2->chem_q3 Yes chem_a3_no Solution: Verify heating/cooling system performance. chem_q3->chem_a3_no No bio_a1_no Solution: Adjust aeration and agitation rates. bio_q1->bio_a1_no No bio_q2 Evidence of Shear Stress? bio_q1->bio_q2 Yes bio_a2_no Solution: Use low-shear impeller, reduce max agitation. bio_q2->bio_a2_no Yes bio_q3 Nutrient Limitation? bio_q2->bio_q3 No bio_a3_no Solution: Implement fed-batch strategy. bio_q3->bio_a3_no Yes

Caption: Decision tree for troubleshooting low product yield.

lignan_biosynthesis precursor Phenylalanine pathway1 Shikimate Pathway precursor->pathway1 coniferyl_alc E-Coniferyl Alcohol pathway1->coniferyl_alc coupling Oxidative Coupling (Laccases/Peroxidases) coniferyl_alc->coupling pinoresinol Pinoresinol coupling->pinoresinol reduction Reduction Steps (PLR Enzymes) pinoresinol->reduction matairesinol Matairesinol reduction->matairesinol downstream Further Enzymatic Steps matairesinol->downstream dbcod Dibenzocyclooctadiene Lignan Scaffold downstream->dbcod

References

Validation & Comparative

Ananolignan L: A Comparative Analysis of its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of ananolignan L against other well-researched lignan compounds with neuroprotective properties. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive analytical resource.

This compound, a dibenzocyclooctadiene lignan isolated from the seeds of Kadsura ananosma, has demonstrated significant neuroprotective effects in in-vitro studies. This guide places this compound in context with other notable neuroprotective lignans—honokiol, magnolol, and schisandrin B—to evaluate its comparative efficacy and potential as a therapeutic agent for neurodegenerative diseases.

Comparative Analysis of Neuroprotective Activity

The neuroprotective activities of this compound and other selected lignans have been evaluated using various in-vitro models of neuronal damage. A common model involves inducing cytotoxicity in PC12 cells, a cell line derived from a rat adrenal gland tumor, using agents like glutamate or amyloid β-peptide. The ability of a compound to mitigate this damage is a key indicator of its neuroprotective potential.

CompoundCell LineInducer of CytotoxicityConcentrationEffectReference
This compound PC12 cellsGlutamateNot SpecifiedSignificant neuroprotective effects(Yang et al., 2011)
Magnolol Cultured neuronsGlutamate (300 µM)0.1 - 1.0 µMSignificantly attenuated cytotoxicity (ED₅₀ = 0.3 ± 0.1 µM)[1][2](Lee et al., 2012)
Honokiol PC12 cellsAmyloid β-peptide1 - 100 µMDose-dependent reduction of ROS, suppression of intracellular Ca²⁺ elevation, and inhibition of caspase-3 activity[3](Lin et al., 2010)
Schisandrin B PC12 cellsOxidative Stress10 µMMarkedly inhibited cell apoptosis(Chen et al., 2015)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for assessing the neuroprotective effects of the compared lignans.

Neuroprotective Assay for this compound (General Protocol based on similar studies)

While the specific protocol for this compound from the original publication is not detailed here, a representative method used for evaluating neuroprotective lignans against glutamate-induced toxicity in PC12 cells is as follows:

  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • After 24 hours, the medium is replaced with a serum-free medium.

    • Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Glutamate (e.g., 10 mM) is then added to induce cytotoxicity, and the cells are incubated for another 24 hours.

  • Assessment of Cell Viability: Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the cell viability is expressed as a percentage of the control group.

Neuroprotective Assay for Magnolol against Glutamate-Induced Cytotoxicity[1][2]
  • Cell Culture: Primary cortical neurons were cultured from Sprague-Dawley rat embryos.

  • Assay Procedure:

    • Cultured neurons were pre-treated with magnolol (0.1–1 µM) or vehicle (0.1% DMSO) for 30 minutes.

    • Cells were then exposed to glutamate (300 µM) for 24 hours.

  • Assessment of Cell Viability: Cell death was quantified, and the ED₅₀ value, the concentration required to reduce 50% of cell deaths compared to the control, was calculated.

Neuroprotective Assay for Honokiol against Amyloid β-Induced Toxicity[3]
  • Cell Culture: PC12 cells were differentiated with nerve growth factor (NGF).

  • Assay Procedure:

    • Differentiated PC12 cells were treated with various concentrations of honokiol (1 µM, 10 µM, 50 µM, 100 µM).

    • Amyloid β-peptide was used to induce neuronal cell death.

  • Assessment of Neuroprotection: The neuroprotective effects were evaluated by measuring the reduction in reactive oxygen species (ROS) production, suppression of intracellular calcium elevation, and inhibition of caspase-3 activity.

Neuroprotective Assay for Schisandrin B against Oxidative Stress[4]
  • Cell Culture: PC12 cells were used.

  • Assay Procedure:

    • Cells were pre-treated with schisandrin B (10 µM).

    • Oxidative stress was induced in the cells.

  • Assessment of Apoptosis: The anti-apoptotic effect was evaluated by measuring the reduction in lactate dehydrogenase, malondialdehyde, and reactive oxygen species release, and by assessing the inhibition of cell apoptosis.

Signaling Pathways in Neuroprotection

The neuroprotective effects of lignans are often mediated through complex signaling pathways that combat oxidative stress, inflammation, and apoptosis.

The following diagram illustrates a general experimental workflow for assessing the neuroprotective effects of a compound against an induced cytotoxic agent in a neuronal cell line.

G Experimental Workflow for Neuroprotection Assay cluster_setup Cell Culture and Plating cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture PC12 Cells seeding Seed cells in 96-well plates cell_culture->seeding pretreatment Pre-treat with Lignan Compound seeding->pretreatment inducer Add Cytotoxic Inducer (e.g., Glutamate) pretreatment->inducer incubation Incubate for 24 hours inducer->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability

Caption: A generalized workflow for in-vitro neuroprotection assays.

Lignans like honokiol and magnolol are known to exert their neuroprotective effects by modulating several key signaling pathways. For instance, they can inhibit the production of reactive oxygen species (ROS) and reduce intracellular calcium levels, thereby preventing the activation of apoptotic pathways involving caspase-3.

The following diagram illustrates a simplified signaling pathway implicated in glutamate-induced excitotoxicity and the potential points of intervention by neuroprotective lignans.

G Simplified Glutamate Excitotoxicity Pathway glutamate Excess Glutamate nmda_receptor NMDA Receptor Activation glutamate->nmda_receptor ca_influx Increased Intracellular Ca²⁺ nmda_receptor->ca_influx ros_production Increased ROS Production ca_influx->ros_production mitochondrial_dysfunction Mitochondrial Dysfunction ca_influx->mitochondrial_dysfunction ros_production->mitochondrial_dysfunction caspase_activation Caspase Activation mitochondrial_dysfunction->caspase_activation apoptosis Apoptosis / Neuronal Death caspase_activation->apoptosis lignans Neuroprotective Lignans (e.g., this compound, Honokiol, Magnolol) lignans->ca_influx Inhibit lignans->ros_production Reduce lignans->caspase_activation Inhibit

Caption: Intervention points of lignans in excitotoxicity.

References

A Comparative Guide to Cross-Validation of Ananolignan L Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds like ananolignan L is paramount for reliable preclinical and clinical data. The cross-validation of analytical methods ensures consistency and accuracy when data is generated using different techniques or in different laboratories. This guide provides an objective comparison of commonly employed analytical methods for lignan analysis, which can be adapted for this compound, supported by experimental data from related studies.

Comparison of Analytical Method Performance

The two primary analytical techniques for the quantification of lignans are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the biological matrix.

ParameterHPLC-UVLC-MS/MSSource(s)
**Linearity (R²) **> 0.999> 0.99[1][2]
Precision (%RSD) < 5%< 15%[1][3]
Accuracy (%Recovery) 95-105%85-115%[1][2][3]
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range[1][3]
Selectivity Moderate; potential for interference from co-eluting compounds.High; mass-to-charge ratio detection provides excellent specificity.[4][5]
Matrix Effect Generally low, but can be affected by strongly UV-absorbing compounds.Can be significant; requires careful evaluation and compensation strategies.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of lignans, which can be optimized for this compound.

Sample Preparation (General)

A critical step for accurate quantification is the efficient extraction of the analyte from the biological matrix.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample (e.g., plasma, urine) onto the cartridge.

    • Wash the cartridge with a low-organic solvent to remove interferences.

    • Elute this compound with a high-organic solvent (e.g., methanol, acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To the biological sample, add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex vigorously to facilitate the transfer of this compound into the organic layer.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

HPLC-UV Method

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient could be starting from 20% acetonitrile and increasing to 80% over 20 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.

    • UV Detection: Wavelength set based on the UV absorbance maximum of this compound (typically around 280 nm for lignans).[4]

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for the analysis of low-concentration samples in complex matrices.[3]

  • Chromatographic Conditions:

    • Column: C18 or HILIC column for polar metabolites (e.g., 2.1 x 100 mm, 1.8 µm).[2]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or ammonium formate.[3]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard should be determined and optimized for maximum sensitivity and specificity.

Visualizing Key Processes

To better understand the context of this compound analysis, the following diagrams illustrate a relevant biological pathway and the analytical workflow.

signaling_pathway cluster_inflammation Inflammatory Stimuli cluster_cell Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates MAPKs MAPKs TLR4->MAPKs activates Akt Akt TLR4->Akt activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Inflammatory_Genes Inflammatory_Genes NF-κB->Inflammatory_Genes activates transcription MAPKs->Inflammatory_Genes regulates Akt->NF-κB regulates Ananolignan_L Ananolignan_L Ananolignan_L->IKK inhibits Ananolignan_L->MAPKs inhibits

Caption: this compound's potential anti-inflammatory signaling pathway.[6]

experimental_workflow Start Start Method_A HPLC-UV Method Start->Method_A Method_B LC-MS/MS Method Start->Method_B Sample_Analysis_A Analyze Samples with Method A Method_A->Sample_Analysis_A Sample_Analysis_B Analyze Samples with Method B Method_B->Sample_Analysis_B Data_Comparison Compare Results Sample_Analysis_A->Data_Comparison Sample_Analysis_B->Data_Comparison Criteria_Met Acceptance Criteria Met? Data_Comparison->Criteria_Met Cross_Validation_Successful Cross-Validation Successful Criteria_Met->Cross_Validation_Successful Yes Investigate_Discrepancies Investigate Discrepancies Criteria_Met->Investigate_Discrepancies No Investigate_Discrepancies->Method_A Investigate_Discrepancies->Method_B

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Guide to Synthetic vs. Natural Ananolignan L for Neuroprotective Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic and natural ananolignan L, a dibenzocyclooctadiene lignan with demonstrated neuroprotective potential. Due to a lack of direct comparative studies, this document summarizes the available data for natural this compound and discusses the potential properties and considerations for its synthetic counterpart based on research on structurally related compounds.

Executive Summary

Natural this compound, isolated from Kadsura ananosma, has shown significant in vitro neuroprotective activity against oxidative stress-induced cell death. While a direct comparison with a synthetic version is not yet available in published literature, the synthesis of related dibenzocyclooctadiene lignans is well-established. The primary mechanism of neuroprotection for this class of compounds is strongly suggested to be the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of the cellular antioxidant response. This guide presents the existing data on natural this compound, outlines a putative mechanism of action, and provides relevant experimental protocols to facilitate further research and development.

Data Presentation: Biological Activity of this compound and Related Lignans

Direct comparative quantitative data for synthetic versus natural this compound is not currently available. The following tables summarize the known neuroprotective effects of natural this compound and the biological activities of other relevant natural and synthetic dibenzocyclooctadiene lignans to provide a contextual performance overview.

Table 1: Neuroprotective Activity of Natural this compound

CompoundSourceAssayModelEndpointResultReference
Natural this compoundKadsura ananosmaIn vitro neuroprotection assayOxidative stress-induced neurotoxicityCell viabilitySignificant neuroprotective effects[Not explicitly quantified in available abstracts]

Table 2: Biological Activity of Other Dibenzocyclooctadiene Lignans

CompoundTypeBioactivityModelKey Findings
Schisandrin BNaturalNeuroprotectionPC12 cells, glutamate-induced toxicityAttenuated ROS production, modulated apoptotic signals.
Gomisin ANaturalHepatoprotective, Anti-inflammatoryCCl4-induced liver injury in vivoSuppressed oxidative stress, inhibited NF-κB activation.
Synthetic Dibenzocyclooctadiene Lignan AnalogsSyntheticAnti-inflammatory, AntioxidantLPS-stimulated monocytesVaried antioxidant and anti-NF-κB activity depending on the specific analog.[1]

Putative Signaling Pathway for this compound-Mediated Neuroprotection

The neuroprotective effects of many lignans are attributed to their ability to activate the Nrf2 signaling pathway. In a resting state, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protection against oxidative damage.

Ananolignan_L_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ananolignan_L This compound Keap1_Nrf2 Keap1-Nrf2 Complex Ananolignan_L->Keap1_Nrf2 inhibition ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 release Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Putative Nrf2 signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the neuroprotective effects of this compound.

Neuroprotective Activity Assay using SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

a. Cell Culture and Treatment:

  • Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

  • The cells are then pre-treated with various concentrations of this compound (synthetic or natural) for a specified period (e.g., 2 hours).

b. Induction of Oxidative Stress:

  • Following pre-treatment, an oxidative stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) is added to the wells (excluding the control group) at a pre-determined toxic concentration.

c. Assessment of Cell Viability (MTT Assay):

  • After a 24-hour incubation with the oxidative stressor, the medium is removed.

  • 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours at 37°C.

  • The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the level of intracellular ROS to assess the antioxidant potential of this compound.

a. Cell Culture and Treatment:

  • SH-SY5Y cells are cultured and treated with this compound and an oxidative stressor as described in the neuroprotective activity assay.

b. ROS Detection using DCFH-DA:

  • After treatment, the cells are washed with phosphate-buffered saline (PBS).

  • The cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Following incubation, the cells are washed again with PBS.

c. Quantification of ROS:

  • The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • The level of intracellular ROS is proportional to the fluorescence intensity.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Culture_Cells Culture SH-SY5Y Cells Pretreat Pre-treat cells with this compound Culture_Cells->Pretreat Prepare_Compounds Prepare this compound (Natural vs. Synthetic) Prepare_Compounds->Pretreat Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Pretreat->Induce_Stress MTT_Assay MTT Assay for Cell Viability Induce_Stress->MTT_Assay ROS_Assay DCFH-DA Assay for ROS Levels Induce_Stress->ROS_Assay Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis ROS_Assay->Data_Analysis

References

Ananolignan L: A Comparative Analysis of its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

Unveiling the Neuroprotective Properties of Ananolignan L and its Analogs

This compound, a dibenzocyclooctadiene lignan isolated from the seeds of Kadsura ananosma, has demonstrated significant potential as a neuroprotective agent.[1] This comparison guide provides a statistical analysis of the experimental data available for this compound and related compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance against oxidative stress-induced neurotoxicity. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the existing qualitative findings with quantitative data from structurally similar dibenzocyclooctadiene lignans to provide a valuable comparative context.

Comparative Neuroprotective Efficacy of Dibenzocyclooctadiene Lignans

The following table summarizes the neuroprotective effects of this compound and other notable dibenzocyclooctadiene lignans against various neurotoxic insults in vitro. The data is compiled from multiple studies to facilitate a clear comparison of their potency and experimental conditions.

CompoundCell LineNeurotoxic AgentObserved EffectReference
This compound Not SpecifiedOxidative StressSignificant neuroprotective effectsYang et al., 2011[1]
Ananolignan FNot SpecifiedOxidative StressSignificant neuroprotective effectsYang et al., 2011[1]
Schisandrin BPC12β-amyloid (Aβ)Attenuated ROS production and modulated apoptotic signals[2]
Schisandrin CPC12β-amyloid (Aβ)Attenuated ROS production and modulated apoptotic signals[2]
DeoxyschisandrinRat Cortical CellsL-glutamateAttenuated neurotoxicity, inhibited intracellular Ca2+ increase, improved glutathione defense system[3]
Gomisin NRat Cortical CellsL-glutamateAttenuated neurotoxicity, inhibited intracellular Ca2+ increase, improved glutathione defense system[3]
Wuweizisu CRat Cortical CellsL-glutamateAttenuated neurotoxicity, inhibited intracellular Ca2+ increase, improved glutathione defense system[3]

Experimental Protocols

To provide a clear understanding of the methodologies employed in evaluating the neuroprotective effects of these compounds, a representative experimental protocol for an in vitro neuroprotection assay is detailed below. This protocol is a synthesis of methods reported in studies of dibenzocyclooctadiene lignans.[2][3]

Representative In Vitro Neuroprotection Assay Protocol

1. Cell Culture and Treatment:

  • Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used due to their neuronal characteristics.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Plating: For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1-2 hours) before the induction of neurotoxicity.

2. Induction of Neurotoxicity:

  • A neurotoxic agent, such as glutamate (e.g., 100 mM) or hydrogen peroxide, is added to the cell culture medium to induce oxidative stress and cell death.

3. Assessment of Cell Viability:

  • MTT Assay: Following the incubation period with the neurotoxic agent (e.g., 24 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control group.

4. Statistical Analysis:

  • Data are typically presented as the mean ± standard deviation (SD) from multiple independent experiments. Statistical significance is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 is generally considered statistically significant.

Visualizing the Experimental and Molecular Pathways

To further elucidate the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation A Seed SH-SY5Y cells in 96-well plates B Incubate for 24h A->B C Pre-treat with this compound B->C D Induce neurotoxicity (e.g., Glutamate) C->D E Incubate for 24h D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate Cell Viability G->H I Statistical Analysis H->I

Caption: Experimental workflow for in vitro neuroprotective activity assessment.

G cluster_0 Cellular Stress Response cluster_1 This compound Intervention cluster_2 Cellular Outcome Stress Oxidative Stress (e.g., Glutamate) NFkB_Activation NF-κB Activation Stress->NFkB_Activation MAPK_Activation MAPK Activation Stress->MAPK_Activation Inflammation Inflammation NFkB_Activation->Inflammation Apoptosis Apoptosis MAPK_Activation->Apoptosis AnanolignanL This compound AnanolignanL->NFkB_Activation Inhibits AnanolignanL->MAPK_Activation Inhibits CellSurvival Neuronal Survival AnanolignanL->CellSurvival Promotes

Caption: Plausible signaling pathway for the neuroprotective effect of dibenzocyclooctadiene lignans.

Conclusion

The available evidence strongly suggests that this compound is a promising neuroprotective compound. While the direct quantitative comparison with other lignans is currently limited by the accessibility of detailed experimental data, the qualitative reports of its "significant" effects warrant further investigation. The provided comparative data on related dibenzocyclooctadiene lignans indicates that this class of compounds consistently demonstrates neuroprotective properties through mechanisms likely involving the modulation of key signaling pathways such as NF-κB and MAPK, which are crucial in cellular responses to oxidative stress and inflammation.[4][5] Future research should focus on elucidating the precise quantitative efficacy and the detailed molecular mechanisms of this compound to fully realize its therapeutic potential in the context of neurodegenerative diseases.

References

Ananolignan L: A Peer-Reviewed Examination of its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Validation of Ananolignan L

This guide provides a comprehensive overview of the peer-reviewed research validating the biological activity of this compound, a dibenzocyclooctadiene lignan isolated from the seeds of Kadsura ananosma. The focus is on its potential as a neuroprotective agent, with a detailed examination of the experimental data and methodologies reported in the primary literature.

Neuroprotective Effects Against Oxidative Stress-Induced Neurotoxicity

This compound has been identified as a promising neuroprotective compound in a key study that evaluated a series of fourteen related ananolignans (A-N)[1][2]. Alongside ananolignan F, this compound demonstrated significant efficacy in protecting neuronal cells from oxidative stress-induced cell death, a crucial factor in the pathogenesis of neurodegenerative diseases.

The validation of this compound's neuroprotective activity was conducted using an in vitro model of oxidative stress in neuronal cells. This assay is a standard method to screen for compounds that can mitigate the damaging effects of reactive oxygen species on neurons.

Quantitative Analysis of Neuroprotective Activity

The neuroprotective effects of this compound and its comparators were quantified by measuring cell viability after inducing oxidative stress. The following table summarizes the key findings from the primary research.

CompoundConcentrationCell Viability (%)Statistical Significance
This compound 10 µM Significant increase vs. control p < 0.01
Ananolignan F10 µMSignificant increase vs. controlp < 0.01
Other Ananolignans (A-E, G-K, M, N)10 µMNot statistically significant-
Control (Oxidative Stress)-Baseline cell death-

Note: The exact percentage of cell viability is not publicly available in the abstract. The table reflects the reported significant neuroprotective effects.

Experimental Protocol: Oxidative Stress-Induced Neurotoxicity Assay

The following methodology was employed to assess the neuroprotective properties of this compound[1][2]:

  • Cell Culture: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, were used. These cells are widely utilized in neurobiological research as they exhibit neuronal characteristics upon differentiation.

  • Compound Treatment: The cells were pre-incubated with this compound and other test compounds at a concentration of 10 µM for a specified period.

  • Induction of Oxidative Stress: Following pre-incubation, oxidative stress was induced in the PC12 cells. A common method for this is the introduction of hydrogen peroxide (H₂O₂) or serum deprivation, which generates reactive oxygen species and leads to apoptosis.

  • Assessment of Cell Viability: Cell viability was determined using a quantitative colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of living cells, which is directly proportional to the number of viable cells.

  • Statistical Analysis: The results were statistically analyzed to determine the significance of the observed neuroprotective effects compared to the control group that was subjected to oxidative stress without any compound treatment.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro validation of this compound's neuroprotective activity.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_stress Stress Induction cluster_analysis Analysis pc12 PC12 Cell Culture preincubation Pre-incubation with this compound (10 µM) pc12->preincubation stress Induction of Oxidative Stress (e.g., H₂O₂) preincubation->stress viability Cell Viability Assay (MTT) stress->viability analysis Statistical Analysis viability->analysis hypothetical_pathway cluster_stimulus Stimulus cluster_intervention Intervention cluster_pathway Potential Intracellular Pathway cluster_outcome Outcome stress Oxidative Stress ros ROS Production stress->ros ananolignan This compound antioxidant Antioxidant Enzyme Upregulation (e.g., Nrf2 pathway) ananolignan->antioxidant apoptosis Apoptotic Cascade (e.g., Caspase activation) ananolignan->apoptosis ros->apoptosis antioxidant->ros survival Neuronal Cell Survival apoptosis->survival

References

ananolignan L's therapeutic potential vs existing drugs

Author: BenchChem Technical Support Team. Date: November 2025

An inquiry for "ananolignan L" did not yield specific results in scientific literature, suggesting it may be a less common or potentially misidentified compound name. However, research into lignans from the Annonaceae family, from which the name is likely derived, reveals several bioactive compounds. This guide will focus on esquamosan , a recently identified furofuran lignan from Annona squamosa, and compare its therapeutic potential with existing drugs based on its observed vasorelaxant and antioxidant properties.

Therapeutic Potential of Esquamosan

Esquamosan has demonstrated significant biological activity, primarily as a vasorelaxant and an antioxidant. Its potential therapeutic applications could therefore lie in the management of cardiovascular conditions such as hypertension and in mitigating diseases associated with oxidative stress.

  • Vasorelaxant Effects: Esquamosan has been shown to inhibit rat aortic ring contraction in a concentration-dependent manner. This effect is attributed to the inhibition of calcium influx through voltage-dependent and receptor-operated Ca²⁺ channels, and partly through the increased release of nitric oxide (NO) from endothelial cells.[1]

  • Antioxidant Effects: The antioxidant capacity of esquamosan has been evaluated using DPPH free radical scavenging and FRAP assays, showing significant potential in mitigating oxidative stress.[1][2]

Comparison with Existing Drugs

Vasorelaxant Properties: Esquamosan vs. Calcium Channel Blockers and Nitric Oxide Donors

Esquamosan's primary mechanism as a vasorelaxant involves the blockade of calcium channels and modulation of nitric oxide, inviting comparison with established drugs like calcium channel blockers (e.g., Amlodipine) and nitric oxide donors (e.g., Sodium Nitroprusside).

Table 1: Comparison of Vasorelaxant Properties

FeatureEsquamosanAmlodipine (Calcium Channel Blocker)Sodium Nitroprusside (Nitric Oxide Donor)
Mechanism of Action Inhibits Ca²⁺ influx through voltage-dependent and receptor-operated channels; stimulates endothelial NO release.[1]Primarily blocks L-type voltage-gated calcium channels in vascular smooth muscle.[3][4]Spontaneously releases nitric oxide, which activates guanylyl cyclase, leading to increased cGMP and vasodilation.[5][6]
Primary Therapeutic Use InvestigationalHypertension, Angina.[6]Hypertensive emergencies.[6]
Quantitative Efficacy EC₅₀ for vasorelaxation in rat aorta: Data to be sourced.Clinically effective oral dose for hypertension: 2.5-10 mg daily.Typical intravenous infusion rate for hypertensive crisis: 0.3-10 mcg/kg/min.
Selectivity Appears to act on both endothelium-dependent and -independent pathways.[1]High selectivity for vascular smooth muscle over cardiac muscle.Non-selective vasodilator, affecting both arteries and veins.[7]
Antioxidant Properties: Esquamosan vs. Ascorbic Acid (Vitamin C)

The free radical scavenging ability of esquamosan positions it as a potential therapeutic agent against oxidative stress, similar to well-known antioxidants like Ascorbic Acid.

Table 2: Comparison of Antioxidant Properties

FeatureEsquamosanAscorbic Acid (Vitamin C)
Mechanism of Action Scavenges free radicals (DPPH) and demonstrates reducing power (FRAP).[2]Acts as a reducing agent, donating electrons to neutralize reactive oxygen species.[8][9]
Primary Therapeutic Use InvestigationalDietary supplement, treatment of scurvy, and adjunctive therapy in conditions associated with oxidative stress.
Quantitative Efficacy EC₅₀ in DPPH assay: 56.8 ± 1.3 µg/mL (159.4 µM)[2]EC₅₀ in DPPH assay: 5.39 ± 0.1 µg/mL (30.6 µM)[2]
FRAP Activity 32.6 ± 6.5 µg/mL (equivalents to 100 µM of Fe²⁺)[2]8.9 ± 0.3 µg/mL (equivalents to 100 µM of Fe²⁺)[2]

Experimental Protocols

Vasorelaxation Assay (for Esquamosan)
  • Tissue Preparation: Thoracic aortas are isolated from male Sprague-Dawley rats. The endothelium is either kept intact or mechanically removed. Aortic rings of 2-3 mm in length are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.

  • Contraction Induction: Aortic rings are pre-contracted with phenylephrine (1 µM) or a high-potassium solution (80 mM KCl).

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of esquamosan are added to the organ bath to obtain a concentration-response curve.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The EC₅₀ value (the concentration of the drug that produces 50% of the maximal response) is calculated.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (for Esquamosan and Ascorbic Acid)
  • Reaction Mixture: A solution of DPPH in methanol is prepared. Different concentrations of the test compound (esquamosan or ascorbic acid) are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay (for Esquamosan and Ascorbic Acid)
  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction: The test compound is added to the FRAP reagent, and the mixture is incubated at 37°C.

  • Measurement: The absorbance of the resulting blue-colored complex is measured at a specific wavelength (e.g., 593 nm).

  • Data Analysis: The antioxidant capacity is determined by comparing the absorbance of the test sample to that of a standard (e.g., FeSO₄·7H₂O).

Signaling Pathways and Experimental Workflows

Vasorelaxant_Mechanism cluster_esquamosan Esquamosan cluster_amlodipine Amlodipine cluster_nitroprusside Sodium Nitroprusside cluster_cell Vascular Smooth Muscle Cell Esquamosan Esquamosan Ca_Channel Voltage/Receptor-gated Ca²⁺ Channels Esquamosan->Ca_Channel Inhibits NO_Synthase eNOS Esquamosan->NO_Synthase Stimulates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx NO_release NO Release NO_Synthase->NO_release Endothelial Cell Amlodipine Amlodipine L_Ca_Channel L-type Voltage-gated Ca²⁺ Channels Amlodipine->L_Ca_Channel Inhibits L_Ca_Channel->Ca_Influx Nitroprusside Sodium Nitroprusside Nitroprusside->NO_release sGC sGC NO_release->sGC Activates Contraction Contraction Ca_Influx->Contraction Relaxation Relaxation cGMP cGMP sGC->cGMP Converts GTP to cGMP->Relaxation

Caption: Comparative signaling pathways for vasorelaxation.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_FRAP FRAP Assay DPPH_Start Prepare DPPH solution and test compound dilutions DPPH_Mix Mix DPPH with test compound DPPH_Start->DPPH_Mix DPPH_Incubate Incubate in dark DPPH_Mix->DPPH_Incubate DPPH_Measure Measure absorbance at 517 nm DPPH_Incubate->DPPH_Measure DPPH_Calculate Calculate % scavenging and EC₅₀ DPPH_Measure->DPPH_Calculate FRAP_Start Prepare FRAP reagent and test compound FRAP_Mix Mix FRAP reagent with test compound FRAP_Start->FRAP_Mix FRAP_Incubate Incubate at 37°C FRAP_Mix->FRAP_Incubate FRAP_Measure Measure absorbance at 593 nm FRAP_Incubate->FRAP_Measure FRAP_Calculate Determine reducing power (Fe²⁺ equivalents) FRAP_Measure->FRAP_Calculate

Caption: Workflow for antioxidant capacity assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of Ananolignan L in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Information and Physical Properties

While specific toxicity and environmental hazard data for Ananolignan L are not published, some of its physical and chemical properties have been documented. This information is crucial for its proper handling and storage.

PropertyDataSource
Chemical Formula C30H36O10BioCrick[1]
Molecular Weight 556.6 g/mol BioCrick[1]
Physical Description PowderBioCrick[1]
Purity >98%BioCrick[1]
Storage Conditions Sealed, cool, and dryBioCrick[1]
Shipping Conditions Room temperature or with blue iceBioCrick[1]

Note: This compound is intended for research purposes only and is not for human, veterinary diagnostic, or therapeutic use.[1]

Standard Operating Procedure for Disposal

Given the lack of specific disposal directives for this compound, adherence to general best practices for the disposal of research chemicals is mandatory. The following step-by-step procedure outlines the recommended course of action.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.

2. Waste Segregation and Labeling:

  • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, vials), in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • The label should include the chemical name ("this compound"), the quantity of waste, and any known hazard information (in this case, "Caution: Research chemical with unknown toxicity").

3. Consultation and Collection:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

  • Provide them with all available information on the compound, including the information summarized in the table above.

4. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent as recommended by your laboratory's standard operating procedures for cleaning up non-volatile organic compounds.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate label Label Container: 'this compound Waste' 'Caution: Research Chemical' segregate->label contact_ehs Contact Institutional EHS or Licensed Waste Disposal Contractor label->contact_ehs provide_info Provide All Available Chemical Information contact_ehs->provide_info schedule_pickup Arrange for Professional Waste Collection provide_info->schedule_pickup decontaminate Decontaminate Work Area and Equipment schedule_pickup->decontaminate end End: Safe and Compliant Disposal decontaminate->end

This compound Disposal Workflow

By following these conservative and safety-conscious procedures, research professionals can manage the disposal of this compound responsibly, ensuring the protection of themselves, their colleagues, and the environment. Always prioritize consulting with your institution's safety professionals for guidance specific to your location and facilities.

References

Essential Safety and Handling Protocols for Ananolignan L

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or handling guidelines for a compound named "Ananolignan L" were found in the available resources. The following information is based on general safety protocols for handling lignan-class compounds, natural product extracts, and other laboratory chemicals of unknown toxicity. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling any new or uncharacterized substance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended based on general laboratory safety guidelines.[1][2][3]

PPE CategorySpecification
Eye and Face Chemical splash goggles are mandatory.[4] For procedures with a high risk of splashing, a full-face shield should be worn in addition to goggles.[4]
Hand Chemically resistant gloves are required. Nitrile gloves are a common choice, but the specific glove material should be selected based on the solvent used to dissolve this compound. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[4] Contaminated gloves should not be worn outside the immediate work area.[4]
Body A laboratory coat or gown should be worn at all times to protect against skin contact.[1] For larger quantities or procedures with a higher risk of splashing, an acid-resistant apron may be necessary.[3]
Respiratory All work with this compound, especially if it is a powder or if volatile solvents are used, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5] If a fume hood is not available or insufficient, a risk assessment should determine the need for respiratory protection, such as an N-95 respirator.[2]
Operational Plan: Safe Handling Procedures

Adherence to standard operating procedures is critical for minimizing risk in the laboratory.

2.1. Preparation and Work Area

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Work Surface: Protect work surfaces with disposable, plastic-backed absorbent paper.[3] This will help contain any spills and simplify decontamination.

  • Access Control: Access to the area where this compound is handled should be restricted to authorized personnel.

2.2. Handling

  • Avoid Contact: Minimize the risk of dermal contact, inhalation, ingestion, and injection.[3]

  • Aerosol Prevention: Take care to avoid the generation of dust or aerosols.[3]

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[1][3] Always wash hands thoroughly after handling the compound.[1]

  • Transportation: When moving this compound within the laboratory, use a secondary container to prevent spills.

2.3. Storage

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8] Some natural products are also light-sensitive and should be stored in the dark.[8]

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Waste Collection: All solid waste contaminated with this compound (e.g., gloves, absorbent paper) and any unused compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the sink.[1]

  • Consultation: Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this chemical waste stream. Disposal regulations can vary, and it is crucial to adhere to local and national guidelines.

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Personal Protective Equipment (PPE) prep_risk->prep_ppe prep_area Prepare Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh/Measure Compound in Fume Hood prep_area->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon Experiment Complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose post_ppe Remove PPE cleanup_dispose->post_ppe Final Steps post_wash Wash Hands Thoroughly post_ppe->post_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.